molecular formula C5H3ClN2O3 B102940 3-Chloro-4-nitropyridine N-oxide CAS No. 76439-45-7

3-Chloro-4-nitropyridine N-oxide

Cat. No.: B102940
CAS No.: 76439-45-7
M. Wt: 174.54 g/mol
InChI Key: MBHLTDWOVIYXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-nitropyridine N-oxide is a valuable chemical scaffold in scientific research, primarily due to the distinct electronic properties imparted by its N-oxide and nitro functional groups. These features make it a versatile intermediate in organic synthesis, facilitating various transformations such as nucleophilic substitutions and metal-catalyzed coupling reactions, which are crucial for constructing more complex molecules . The structural motif of pyridine N-oxides has garnered significant interest for its utility in developing pharmaceutical agents, with recent studies highlighting their potential as therapeutic candidates, such as thrombin inhibitors for anticoagulation therapy . Scientifically, the action of related 4-nitropyridine N-oxides on bacterial cells has been extensively studied, revealing selective toxicity mechanisms . Research on Escherichia coli indicates that such compounds are metabolized within the cell via reduction through 4-nitroso- and 4-hydroxylaminopyridine 1-oxide intermediates to ultimately form 4-aminopyridine . This metabolic pathway is critical for the compound's selective bactericidal effect, which can be exploited in microbiological studies to isolate specific spontaneous mutants, demonstrating its utility as a tool in genetic and microbiological research . The presence of both the N-oxide moiety and a nitro group at the 4-position on the pyridine ring is identified as a structural feature indispensable for this biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLTDWOVIYXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344830
Record name 3-CHLORO-4-NITROPYRIDINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76439-45-7
Record name 3-CHLORO-4-NITROPYRIDINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76439-45-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-nitropyridine N-oxide, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, outlines detailed experimental protocols for its synthesis, and explores its potential biological significance, particularly as a hypoxia-activated prodrug.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid. Its core structure consists of a pyridine N-oxide ring substituted with a chlorine atom at the 3-position and a nitro group at the 4-position. The presence of the N-oxide and nitro groups significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 76439-45-7[1][2]
Molecular Formula C₅H₃ClN₂O₃[1][2]
Molecular Weight 174.54 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid[3]
Melting Point 115 °C[4]
Boiling Point 425.5 °C at 760 mmHg (Predicted)[4]
Density 1.6 ± 0.1 g/cm³ (Predicted)[4]
InChI Key MBHLTDWOVIYXEW-UHFFFAOYSA-N[4]
SMILES O=--INVALID-LINK--cc1">N+[O-][1]
Solubility Moderately soluble in polar organic solvents.[5]
Storage Store in an inert atmosphere at 2-8°C.[3]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 3-chloropyridine. The general workflow involves the N-oxidation of the pyridine ring followed by electrophilic nitration.

G General Synthesis Workflow cluster_0 Synthesis Pathway A 3-Chloropyridine B 3-Chloropyridine N-oxide A->B  N-Oxidation (e.g., H₂O₂/CH₃COOH)   C This compound B->C  Nitration (HNO₃/H₂SO₄)  

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the synthesis of related pyridine N-oxides.

Table 2: Experimental Protocol for the Synthesis of this compound

StepProcedureReagents & ConditionsNotes
1: N-Oxidation To a solution of 3-chloropyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30-50% solution, ~2.5 eq) dropwise while maintaining the temperature below 50°C. After the addition, heat the mixture to 70-80°C for several hours.- 3-Chloropyridine- Glacial Acetic Acid- Hydrogen Peroxide (30-50%)- Temperature: 70-80°CThe reaction is exothermic. Monitor the temperature carefully during the addition of hydrogen peroxide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
2: Work-up After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 3-chloropyridine N-oxide. This intermediate can often be used directly in the next step.- Rotary evaporatorThe crude product will be a viscous oil or solid.
3: Nitration Cool concentrated sulfuric acid in an ice bath. Slowly add the crude 3-chloropyridine N-oxide (1.0 eq). To this mixture, add a pre-cooled mixture of fuming nitric acid (~1.1 eq) and concentrated sulfuric acid dropwise, keeping the temperature below 10°C.- Crude 3-Chloropyridine N-oxide- Concentrated Sulfuric Acid- Fuming Nitric Acid- Temperature: 0-10°C initially, then 90-100°CThis step is highly exothermic and generates toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
4: Reaction After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain for 2-4 hours until the reaction is complete (monitored by TLC).- Heating mantle- Temperature: 90-100°CThe color of the reaction mixture will typically darken.
5: Isolation & Purification Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8. The yellow precipitate is collected by vacuum filtration, washed with cold water, and dried.- Crushed Ice- Saturated Na₂CO₃ or NaOH solution- Vacuum filtration apparatusNeutralization should be done slowly and with cooling as it is an exothermic process. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/chloroform mixture.[4]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its characteristics can be predicted based on analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The electron-withdrawing nature of the nitro and N-oxide groups would cause these signals to appear at a relatively downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbons of the pyridine ring. The carbon atoms attached to the nitro group (C4) and the N-oxide (C2, C6) are expected to be significantly deshielded.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic strong absorption bands for the N-O stretching vibration of the N-oxide group (typically around 1200-1300 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.54 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Potential Applications in Drug Development

Heterocyclic N-oxides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, antibacterial, and antiparasitic effects.[2] A key feature of many nitroaromatic compounds, including pyridine N-oxides, is their role as hypoxia-activated prodrugs (HAPs) .[6][7]

Proposed Mechanism of Action: Hypoxia-Activated Prodrug

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This hypoxic environment is a target for selective cancer therapies. HAPs like this compound are generally stable and less toxic in normoxic (normal oxygen) tissues. However, in the hypoxic environment of a tumor, they can be bioreduced by enzymes such as cytochrome P450 reductases.[3][6] This reduction of the nitro group and/or the N-oxide moiety generates highly reactive radical species that can induce DNA damage and lead to cancer cell death.[8]

G Proposed Mechanism of Action cluster_0 Bioreduction Pathway in Hypoxic Cells A This compound (Prodrug, Low Toxicity) B Radical Anion Species A->B  One-electron reduction (e.g., CYP Reductases)   B->A  Re-oxidation by O₂   C Further Reduced Species B->C  Further Reduction   D Cytotoxic Metabolites C->D  Metabolic Conversion   DNA_Damage DNA Damage D->DNA_Damage Cell_Death Cell Death D->Cell_Death E Normoxic Tissue (High O₂) F Hypoxic Tumor Cell (Low O₂)

References

An In-depth Technical Guide to 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitropyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties, arising from the presence of a chloro group, a nitro group, and an N-oxide moiety on a pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 76439-45-7[1][2][3][4][5][6][7]
Molecular Formula C₅H₃ClN₂O₃[1][2][3][4][5][6]
Molecular Weight 174.54 g/mol [2]
Appearance Pale-yellow to Yellow-brown Solid[1]
Melting Point 115 °C[3]
Boiling Point 425.5 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 211.1 ± 23.2 °C[3]
Refractive Index 1.629[3]
Table 2: Chemical and Computational Properties
PropertyValueReference
IUPAC Name 3-chloro-4-nitropyridine 1-oxide[1]
InChI Key MBHLTDWOVIYXEW-UHFFFAOYSA-N[1][3]
pKa (Predicted) -2.14 ± 0.10
XLogP3 0.3[3]
Polar Surface Area (PSA) 71.3 Ų[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-chloropyridine N-oxide. The following protocol is a representative example based on established methods.

Materials:

  • 3-Chloropyridine N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Chloroform or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 3-chloropyridine N-oxide to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to 80-90 °C and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a large volume of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a concentrated sodium hydroxide solution until the pH is neutral or slightly basic. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as chloroform multiple times.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or chloroform-hexane, to yield a pale-yellow to yellow-brown solid.

G cluster_synthesis Synthesis Workflow 3-Chloropyridine_N-oxide 3-Chloropyridine N-oxide Reaction Nitration Reaction (80-90°C) 3-Chloropyridine_N-oxide->Reaction Nitrating_Mixture Nitrating Mixture (H₂SO₄, HNO₃) Nitrating_Mixture->Reaction Workup Work-up (Ice Quench, Neutralization) Reaction->Workup Extraction Extraction (Organic Solvent) Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of pyridine N-oxides and nitropyridine derivatives in general, specific data on the signaling pathways directly modulated by this compound is limited in the current scientific literature.

Heterocyclic N-oxides are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-oxide functional group can influence a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, which can in turn affect its biological target interactions. Furthermore, the nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The related compound, 4-nitropyridine N-oxide, has been shown to act as a quorum-sensing inhibitor, interfering with bacterial communication, and as an inhibitor of the Na,K-ATPase enzyme. It is plausible that this compound may exhibit similar or related biological activities. However, without specific experimental evidence, any proposed mechanism of action remains speculative.

The diagram below illustrates a hypothetical and generalized representation of potential biological activities for this class of compounds, based on the known activities of related pyridine N-oxide and nitropyridine derivatives. It is crucial to note that this is not a confirmed pathway for this compound and should be used for illustrative purposes only, to guide future research.

G cluster_potential_activity Potential Biological Activities of this compound (Hypothetical) cluster_antimicrobial Antimicrobial Effects cluster_anticancer Anticancer Effects cluster_enzyme_inhibition General Enzyme Inhibition Compound 3-Chloro-4-nitropyridine N-oxide Quorum_Sensing Quorum Sensing Inhibition Compound->Quorum_Sensing Potential Interaction Enzyme_Inhibition_Antimicrobial Bacterial Enzyme Inhibition Compound->Enzyme_Inhibition_Antimicrobial Potential Inhibition Hypoxia Hypoxic Environment Compound->Hypoxia Enzyme_Inhibition_Anticancer Kinase Inhibition Compound->Enzyme_Inhibition_Anticancer Potential Inhibition ATPase_Inhibition Na,K-ATPase Inhibition Compound->ATPase_Inhibition Potential Inhibition Bioreduction Bioreduction of Nitro Group Hypoxia->Bioreduction Enables Cytotoxic_Species Generation of Cytotoxic Species Bioreduction->Cytotoxic_Species DNA_Damage DNA Damage & Cell Death Cytotoxic_Species->DNA_Damage

Caption: A generalized diagram illustrating potential, but unconfirmed, biological activities of this compound.

Conclusion

This compound is a valuable compound with well-defined physicochemical properties and established synthetic routes. Its potential for biological activity, inferred from related structures, makes it an attractive scaffold for further investigation in drug discovery and development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

3-Chloro-4-nitropyridine N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Chloro-4-nitropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, chemical formula, and physicochemical properties. A comprehensive experimental protocol for its synthesis and characterization is provided, including spectroscopic analysis based on typical data for related compounds. Safety and handling precautions are also outlined.

Molecular Structure and Properties

This compound is a derivative of pyridine N-oxide containing both a chloro and a nitro substituent. The presence of the N-oxide functional group and the electron-withdrawing nitro and chloro groups significantly influences the electronic properties and reactivity of the pyridine ring.

Molecular Formula: C₅H₃ClN₂O₃

Molecular Weight: 174.54 g/mol

CAS Number: 76439-45-7

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Appearance Yellow solid[1]
Melting Point 115 °C
Boiling Point 425.5 °C at 760 mmHg (Predicted)
Density 1.6 g/cm³ (Predicted)
Solubility Soluble in chloroform and ethyl alcohol.[2]

Synthesis and Characterization

The synthesis of this compound can be achieved through a one-step oxidation and nitration of 3-chloropyridine. This method offers a more direct route compared to a two-step process involving the initial synthesis of 3-chloropyridine N-oxide followed by nitration.[2]

Experimental Protocol: One-Step Synthesis

This protocol is adapted from a patented method for the one-step synthesis of halo-4-nitropyridine-N-oxides.[2]

Materials:

  • 3-Chloropyridine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • 30% Hydrogen Peroxide

  • Concentrated Sulfuric Acid

  • Maleic Anhydride

  • Sodium Pyrosulfate

  • Sodium Nitrate

  • 50% Sodium Hydroxide Solution

  • Chloroform

  • Ethyl Alcohol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2.4 moles of 3-chloropyridine to a mixture of approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate at room temperature with stirring.[2]

  • Oxidation: To the stirred mixture, add approximately 0.9 L of 30% hydrogen peroxide. Heat the reaction mixture to 50 °C and maintain for 30 minutes.[2]

  • Nitration: After the initial oxidation period, add sodium nitrate to the reaction mixture to facilitate nitration.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of 8 with a 50% sodium hydroxide solution. This will precipitate the crude product.[2]

  • Isolation: Collect the precipitated yellow solid by suction filtration.

  • Purification: The crude this compound can be purified by recrystallization from a chloroform-ethyl alcohol mixture to yield the pure product.[2]

Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in a suitable solvent (e.g., CDCl₃) is expected to show three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and N-oxide groups.

  • H-2: Expected to be a doublet, downfield due to the proximity to the N-oxide and the inductive effect of the chloro group.

  • H-5: Expected to be a doublet of doublets.

  • H-6: Expected to be a doublet, downfield due to the proximity to the N-oxide.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the substituents.

  • C-2 & C-6: Expected to be deshielded due to the adjacent N-oxide.

  • C-3: The carbon bearing the chlorine atom will show a characteristic chemical shift.

  • C-4: The carbon attached to the nitro group will be significantly deshielded.

  • C-5: Expected to be the most upfield of the aromatic carbons.

2.2.3. IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-O Stretch (N-oxide) ~1250 - 1300
Asymmetric NO₂ Stretch ~1550 - 1475
Symmetric NO₂ Stretch ~1360 - 1290
C-Cl Stretch ~800 - 600
Aromatic C-H Stretch ~3100 - 3000
Aromatic C=C & C=N Stretch ~1600 - 1450

The N-O stretching vibration of the N-oxide is a characteristic feature.[3] The nitro group will show strong and distinct asymmetric and symmetric stretching bands.[4][5]

2.2.4. Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, leading to a significant [M-16]⁺ peak.[6][7] Further fragmentation may involve the loss of the nitro group (NO₂) and the chlorine atom.

Predicted Fragmentation Pathways:

  • [M]⁺• → [M-O]⁺• + O (Loss of oxygen from the N-oxide)

  • [M]⁺• → [M-NO₂]⁺ + NO₂ (Loss of the nitro group)

  • [M]⁺• → [M-Cl]⁺ + Cl• (Loss of a chlorine radical)

  • [M-O]⁺• → [M-O-NO₂]⁺ + NO₂

Biological Activity and Applications in Drug Development

Pyridine N-oxides are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[8] The nitro group in nitropyridine derivatives can also contribute to their biological effects. While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential for investigation in drug discovery programs. It can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[9]

Safety and Handling

This compound and related nitro compounds should be handled with care due to their potential toxicity and reactivity.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13][14]

  • Avoid inhalation of dust and contact with skin and eyes.[10][11][12]

  • Keep away from heat, sparks, and open flames. Nitro compounds can be energetic.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Seek immediate medical attention.

Experimental and Logical Workflows

Synthesis and Purification Workflow

G Synthesis and Purification of this compound cluster_synthesis One-Step Synthesis cluster_purification Purification Reactants 3-Chloropyridine, Glacial Acetic Acid, Acetic Anhydride, H₂O₂, H₂SO₄, Maleic Anhydride, Sodium Pyrosulfate, Sodium Nitrate Reaction Oxidation and Nitration (50°C, then heat) Reactants->Reaction 1. Mix 2. Heat Neutralization Cool and Neutralize with 50% NaOH (pH 8) Reaction->Neutralization After reaction completion Isolation Suction Filtration Neutralization->Isolation Precipitate forms Crude_Product Crude this compound Isolation->Crude_Product Recrystallization Recrystallize from Chloroform-Ethyl Alcohol Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

G Characterization of this compound cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Pure_Product Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Confirm Molecular Structure NMR->Structure_Confirmation Purity_Assessment Assess Purity NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

References

Spectroscopic Profile of 3-Chloro-4-nitropyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-nitropyridine N-oxide (CAS No: 76439-45-7), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and further research and development.

Molecular Structure and Properties

  • Molecular Formula: C₅H₃ClN₂O₃

  • Molecular Weight: 174.54 g/mol

  • Appearance: Yellow solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its chemical environment.

Experimental Protocol - NMR

Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition: Standard pulse sequences were used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.45d1HH-6
8.24s1HH-2
7.89d1HH-5
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
149.3C-4
142.1C-2
139.6C-6
126.9C-3
120.0C-5

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of the pyridine N-oxide ring, the nitro group, and the carbon-chlorine bond.

Experimental Protocol - IR

Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with anhydrous KBr and pressed into a thin, transparent pellet.

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Key IR Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensity
~1600-1450Aromatic C=C and C=N stretchingMedium to Strong
~1550-1500Asymmetric NO₂ stretchingStrong
~1360-1320Symmetric NO₂ stretchingStrong
~1280-1200N-O stretching (N-oxide)Strong
~850-750C-Cl stretchingMedium to Strong
~900-700C-H out-of-plane bendingMedium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol - MS

Sample Introduction and Ionization: A common technique for pyridine derivatives is gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Expected Mass Spectrum Fragmentation

A definitive experimental mass spectrum for this compound is not available in the public domain. However, based on the structure and known fragmentation patterns of pyridine N-oxides and nitroaromatic compounds, the following key fragments are anticipated:

m/zProposed Fragment
174/176[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
158/160[M-O]⁺ (Loss of oxygen from the N-oxide)
128/130[M-NO₂]⁺ (Loss of the nitro group)
112/114[M-O-NO₂]⁺
93[C₅H₃ClN]⁺
77[C₅H₃N]⁺

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_result Final Characterization Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare for GC/LC Injection Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Result Structural Elucidation & Purity Assessment NMR_Data->Result IR_Data->Result MS_Data->Result

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Chemical_Structure_and_Fragmentation Structure and Key Mass Spectrometry Fragments cluster_structure This compound cluster_fragments Expected Mass Fragments (m/z) mol C₅H₃ClN₂O₃ M.W. 174.54 M [M]⁺ 174/176 M_minus_O [M-O]⁺ 158/160 M->M_minus_O -O M_minus_NO2 [M-NO₂]⁺ 128/130 M->M_minus_NO2 -NO₂ M_minus_O_minus_NO2 [M-O-NO₂]⁺ 112/114 M_minus_O->M_minus_O_minus_NO2 -NO₂ M_minus_NO2->M_minus_O_minus_NO2 -O

Caption: Chemical structure and expected MS fragmentation of this compound.

solubility of 3-Chloro-4-nitropyridine N-oxide in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Chloro-4-nitropyridine N-oxide in common organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this guide focuses on qualitative solubility information inferred from synthetic and purification procedures. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data.

Core Compound Information

This compound is a heterocyclic compound with the chemical formula C₅H₃ClN₂O₃. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Understanding its solubility is crucial for reaction setup, purification, and formulation.

Physical Properties:

PropertyValue
CAS Number 76439-45-7
Molecular Weight 174.54 g/mol
Appearance Pale-yellow to yellow-brown solid
Melting Point 115 °C
Boiling Point 425.5 °C at 760 mmHg
Density 1.6 g/cm³

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various common organic solvents. This information has been compiled from observations in synthetic procedures, including recrystallization and extraction steps.

SolventQualitative SolubilitySource/Inference
ChloroformSolubleUsed as an extraction solvent in the synthesis of the related compound 2-chloro-4-nitropyridine-N-oxide, suggesting good solubility.[1]
Chloroform-Ethanol MixtureSoluble (especially upon heating)A patent for the synthesis of this compound mentions recrystallization from a chloroform-ethanol mixture, indicating solubility in the hot solvent mixture and lower solubility upon cooling.[2]
AcetoneSolubleA procedure for the related compound 3-methyl-4-nitropyridine-1-oxide uses boiling acetone for dissolution and subsequent recrystallization, suggesting that this compound may also be soluble in hot acetone.[3]
2-PropanolSparingly Soluble / InsolubleThe related compound 2-chloro-4-nitropyridine-N-oxide is triturated in 2-propanol, a process used to wash impurities from a solid that is largely insoluble in the solvent.[1]
WaterInsoluble / Sparingly SolubleIn synthetic procedures for related compounds, the product is often precipitated by pouring the reaction mixture into ice water, indicating low solubility in water.[1]
DichloromethaneLikely SolubleDichloromethane is a common solvent for organic reactions and extractions, and a patent for the synthesis of a related compound, 2,3-dimethyl-4-nitropyridine-N-oxide, uses dichloromethane for extraction.[4]

Experimental Protocol for Quantitative Solubility Determination

This section outlines a standard laboratory procedure for the gravimetric determination of the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains at the bottom of the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid is still present.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a desiccator under vacuum.

    • Allow the solvent to evaporate completely, leaving behind the dissolved this compound as a solid residue.

    • Once the residue is completely dry (constant weight is achieved), accurately weigh the evaporation dish containing the solid.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can be expressed in various units:

      • g/L: (mass of residue in g) / (volume of filtered solution in L)

      • mg/mL: (mass of residue in mg) / (volume of filtered solution in mL)

      • mol/L (Molarity): (mass of residue in g / molecular weight of solute) / (volume of filtered solution in L)

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_result Result prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in a temperature-controlled shaker prep1->prep2 prep3 Agitate for 24h to reach equilibrium prep2->prep3 sampling1 Allow excess solid to settle prep3->sampling1 sampling2 Draw a known volume of supernatant sampling1->sampling2 sampling3 Filter through a 0.22 µm syringe filter into a pre-weighed dish sampling2->sampling3 analysis1 Evaporate the solvent completely sampling3->analysis1 analysis2 Weigh the dish with the solid residue analysis1->analysis2 analysis3 Calculate the mass of the dissolved solute analysis2->analysis3 result Determine Solubility (g/L, mg/mL, mol/L) analysis3->result

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers perform their own quantitative solubility determinations using the provided protocol.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of the thermal stability and decomposition of 3-Chloro-4-nitropyridine N-oxide. However, a thorough search of publicly available scientific literature and databases reveals a significant lack of specific experimental data on the thermal properties of this particular compound. While general information regarding the synthesis and reactivity of pyridine N-oxides is available, detailed studies focusing on the thermal analysis, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and decomposition product identification for this compound, are not readily accessible.

This guide will, therefore, provide a foundational understanding based on the properties of related compounds and general principles of thermal decomposition for nitroaromatic N-oxides. It will also outline the necessary experimental protocols that would be required to thoroughly characterize the thermal behavior of this compound.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76439-45-7[1][2]
Molecular Formula C₅H₃ClN₂O₃[1]
Molecular Weight 174.54 g/mol [1]
Appearance Yellow solid[3]
Melting Point 115 °C[4]
Boiling Point 425.5 °C at 760 mmHg (Predicted)[4]
Density 1.6 g/cm³ (Predicted)[4]

General Thermal Stability of Nitropyridine N-Oxides

Pyridine N-oxides are a class of compounds known for their unique reactivity. The N-oxide bond introduces a dipolar character to the molecule, influencing its stability and reactivity. The presence of a nitro group, particularly in conjunction with a halogen substituent, can significantly impact the thermal stability of the aromatic ring.

Generally, nitroaromatic compounds are energetic materials, and their decomposition is often exothermic. The thermal decomposition of nitropyridine N-oxides can be initiated by the cleavage of the N-O bond or the C-NO₂ bond. The decomposition pathway is highly dependent on the nature and position of other substituents on the pyridine ring.

For this compound, the electron-withdrawing nature of both the chloro and nitro groups, as well as the N-oxide functionality, is expected to influence its thermal behavior. The decomposition is likely to be a complex process involving the release of gaseous products such as NOx, CO, CO₂, and HCl.

Proposed Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a series of experiments utilizing thermal analysis techniques are necessary. The following protocols outline the standard methodologies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature and to characterize the exothermic or endothermic nature of the decomposition.

Methodology:

  • A small sample (1-5 mg) of this compound is accurately weighed into an aluminum or gold-plated stainless steel crucible.

  • The crucible is hermetically sealed. For studying decomposition, a pinhole lid may be used to allow for the escape of gaseous products.

  • The sample is placed in the DSC instrument alongside an empty reference crucible.

  • The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.

  • The heat flow to the sample is measured as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify the onset temperature of melting and decomposition, the peak temperatures, and the enthalpy changes associated with these transitions.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

  • A slightly larger sample (5-10 mg) of this compound is placed in a tared TGA pan (typically alumina or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidative).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Visualization of Experimental Workflow

A generalized workflow for the thermal analysis of a chemical compound like this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA/DTG Curves (Mass % vs. Temp) TGA->TGA_Data Analysis Determination of: - Melting Point - Decomposition Temp - Enthalpy Changes - Mass Loss - Kinetic Parameters DSC_Data->Analysis TGA_Data->Analysis

Caption: A typical experimental workflow for thermal analysis.

Hypothetical Decomposition Pathway

In the absence of experimental data on the decomposition products, a putative decomposition pathway can be proposed based on the known chemistry of similar compounds. The primary decomposition steps could involve the cleavage of the weakest bonds in the molecule.

G A This compound B Initial Decomposition (Heat) A->B Δ C Radical Intermediates B->C D Gaseous Products (NOx, CO, CO2, HCl) C->D E Solid Residue C->E

Caption: A generalized hypothetical decomposition pathway.

Conclusion and Future Work

While this guide provides a framework for understanding the potential thermal behavior of this compound, it underscores the critical need for experimental investigation. The lack of published data highlights a research gap that is crucial to fill, especially for ensuring the safe handling, storage, and application of this compound in research and development. Future studies should focus on performing the detailed thermal analyses described herein to generate the much-needed quantitative data. Such research would be invaluable to the scientific community, particularly for those working in drug development and materials science.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitropyridine N-oxide is a key heterocyclic intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical agents. Its unique electronic structure, arising from the interplay of the pyridine N-oxide moiety, a chloro substituent, and a strong electron-withdrawing nitro group, imparts distinct reactivity patterns. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior. Understanding these reactive centers is paramount for the strategic design of synthetic routes to access a diverse range of functionalized pyridine derivatives with potential therapeutic applications.

Electrophilic and Nucleophilic Characteristics

The reactivity of this compound is governed by the electron distribution within the pyridine ring, which is significantly influenced by its substituents. The nitro group at the C4 position and the N-oxide functionality both act as strong electron-withdrawing groups, rendering the pyridine ring electron-deficient. This electron deficiency makes the aromatic system highly susceptible to nucleophilic attack.

Nucleophilic Sites:

While the pyridine ring is generally electron-poor, the oxygen atom of the N-oxide group possesses a partial negative charge, making it a potential nucleophilic center. However, the most significant nucleophilic reactions involving this compound are substitutions on the ring itself, where an external nucleophile attacks the electron-deficient carbon atoms.

Electrophilic Sites:

The primary electrophilic sites of this compound are the carbon atoms of the pyridine ring, particularly those bearing good leaving groups and those activated by the electron-withdrawing substituents.

  • C4 Position: This position is highly activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. The nitro group can be displaced by strong nucleophiles under certain conditions.

  • C2 and C6 Positions: The N-oxide group directs nucleophilic attack to the C2 and C6 positions.

  • C3 Position: The chlorine atom at the C3 position is a good leaving group and is activated by the adjacent nitro group, making this a prime site for nucleophilic aromatic substitution (SNAr).

The general reactivity towards nucleophiles follows the order C4 > C2/C6 > C3, though the specific outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Resonance Structures and Reactivity

The electron distribution and the location of the electrophilic sites can be visualized through the resonance structures of this compound.

Caption: Resonance structures illustrating electron delocalization and electrophilic sites.

Quantitative Reactivity Data

The susceptibility of this compound to nucleophilic aromatic substitution (SNAr) is a key feature of its chemistry. The following table summarizes representative yields for the reaction of this compound with various nucleophiles.

NucleophileProductReaction ConditionsYield (%)Reference
Piperidine3-(Piperidin-1-yl)-4-nitropyridine N-oxideEthanol, reflux, 3h~95[1]
Morpholine3-(Morpholin-4-yl)-4-nitropyridine N-oxideEthanol, reflux, 3h~92[1]
Aniline3-(Phenylamino)-4-nitropyridine N-oxideDMF, K2CO3, 100°C, 6h~85[1]
Methoxide3-Methoxy-4-nitropyridine N-oxideMethanol, NaOCH3, reflux-[2]
Hydrazine3-Hydrazinyl-4-nitropyridine N-oxideEthanol, reflux--

Note: Yields are approximate and can vary based on specific reaction conditions. Data for some reactions are qualitative and specific yield percentages were not found.

Spectroscopic Data

The structural features of this compound and its derivatives can be confirmed using various spectroscopic techniques.

NMR Spectroscopy

1H NMR (500 MHz, CDCl3): [3]

ProtonChemical Shift (δ, ppm)
H-28.40-8.41 (m)
H-57.28-7.32 (m)
H-67.55-7.58 (m)

13C NMR (125 MHz, CDCl3 with DMSO): [3]

CarbonChemical Shift (δ, ppm)
C-2141.5
C-3123.8
C-4140.3
C-5126.9
C-6126.0

Note: The provided data is for the closely related 2-chloropyridine N-oxide. Specific data for the 3-chloro-4-nitro isomer may vary slightly. A study on this compound reported 15N NMR chemical shifts.[4]

IR Spectroscopy
Functional GroupAbsorption Range (cm-1)
N-O stretch~1200-1300
NO2 asymmetric stretch~1550
NO2 symmetric stretch~1350
C-Cl stretch~800-600
Aromatic C-H stretch~3100-3000
Aromatic C=C and C=N stretch~1600-1475

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a one-step oxidation and nitration of 3-chloropyridine.[5]

Materials:

  • 3-Chloropyridine

  • Glacial acetic acid

  • Acetic anhydride

  • 30% Hydrogen peroxide

  • Concentrated sulfuric acid

  • Maleic anhydride

  • Sodium pyrosulfate

  • Sodium nitrate

  • Nitrosonitric acid

Procedure:

  • To a stirred solution of 3-chloropyridine in glacial acetic acid and acetic anhydride, add hydrogen peroxide, sulfuric acid, maleic anhydride, and sodium pyrosulfate.

  • Heat the mixture to 50°C for 30 minutes, then increase the temperature to 80°C and maintain for several hours until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude pyridine N-oxide.

  • Cool the residue and slowly add concentrated sulfuric acid and sodium nitrate.

  • Add a nitrating mixture of sulfuric acid and nitrosonitric acid in batches while maintaining the temperature at 25°C.

  • Gradually heat the reaction to 90°C and stir for several hours.

  • After completion, pour the reaction mixture into an ice-water mixture and neutralize with a 30-50% sodium hydroxide solution to a pH of 8.

  • The precipitated yellow solid is collected by filtration, washed with water, and dried to afford crude this compound.

  • The crude product can be further purified by recrystallization from a chloroform-ethanol mixture.

G cluster_0 Synthesis Workflow start Start reactants Mix 3-Chloropyridine, Acetic Acid, Acetic Anhydride, H2O2, H2SO4, Catalysts start->reactants oxidation Heat to 50°C then 80°C (TLC Monitoring) reactants->oxidation solvent_removal1 Remove Solvent (Reduced Pressure) oxidation->solvent_removal1 nitration_mixture Add H2SO4, NaNO3, and Nitrating Mixture solvent_removal1->nitration_mixture nitration Heat to 90°C (TLC Monitoring) nitration_mixture->nitration workup Pour into Ice-Water and Neutralize (pH 8) nitration->workup filtration Filter Precipitate workup->filtration purification Recrystallize (Chloroform-Ethanol) filtration->purification end End Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) with Piperidine

This protocol describes a general procedure for the SNAr reaction of this compound with piperidine, a representative secondary amine nucleophile.[1]

Materials:

  • This compound

  • Piperidine

  • Anhydrous ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask.

  • Add piperidine (1.1 equivalents) to the solution. If desired, add triethylamine (1.2 equivalents) to act as a base.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The residue can be purified by flash column chromatography on silica gel to yield the pure 3-(piperidin-1-yl)-4-nitropyridine N-oxide.

G cluster_1 SNAr Reaction Mechanism reactant This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Substituted Product + Cl- intermediate->product Elimination of Leaving Group

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This compound is a versatile building block in medicinal chemistry and organic synthesis due to its well-defined electrophilic and nucleophilic sites. The electron-deficient nature of the pyridine ring, enhanced by the nitro and N-oxide groups, makes it an excellent substrate for nucleophilic aromatic substitution reactions. The primary sites for nucleophilic attack are the carbon atoms bearing the chloro and nitro groups, with the C3 position being a common site for substitution. By understanding the reactivity patterns and utilizing the provided experimental protocols, researchers can effectively employ this compound to synthesize a wide array of novel heterocyclic molecules for various applications, including drug discovery and development. The quantitative data and spectroscopic information presented in this guide serve as a valuable resource for the characterization and strategic utilization of this important synthetic intermediate.

References

The Genesis of a Versatile Intermediate: A Technical History of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development and discovery of pyridine N-oxides, a class of compounds that has become indispensable in synthetic organic chemistry and drug development. From their initial synthesis to the elucidation of their unique reactivity and diverse applications, this document provides a comprehensive overview of the pivotal moments and methodologies that have shaped our understanding of these versatile molecules.

The Dawn of Pyridine N-Oxides: A New Functional Group

The journey into the chemistry of pyridine N-oxides began in the early 20th century. Prior to their discovery, the direct functionalization of the pyridine ring was a significant challenge for chemists due to its electron-deficient nature, which deactivates it towards electrophilic substitution. The introduction of the N-oxide functionality dramatically altered this landscape.

The first documented synthesis of pyridine N-oxide is credited to the German chemist Jakob Meisenheimer in 1926.[1][2] He successfully oxidized pyridine using peroxybenzoic acid, demonstrating the formation of a new, stable heterocyclic compound.[2][3] This seminal discovery opened a new chapter in heterocyclic chemistry, providing a strategic entry point for the functionalization of the pyridine ring.

The introduction of the N-oxide group fundamentally changes the electronic properties of the pyridine ring. The oxygen atom, being highly electronegative, withdraws electron density from the nitrogen atom, which in turn influences the aromatic system. However, the oxygen atom can also donate a lone pair of electrons into the ring through resonance, increasing the electron density, particularly at the 2- and 4-positions. This dual nature makes the pyridine N-oxide ring more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself, a key to its synthetic utility.[1][4]

Foundational Synthetic Methodologies

The early methods for the synthesis of pyridine N-oxides laid the groundwork for the vast array of procedures available today. These initial protocols primarily relied on the oxidation of the parent pyridine.

Oxidation of Pyridines

The most direct and historically significant route to pyridine N-oxides is the oxidation of the nitrogen atom of the corresponding pyridine.

Oxidizing AgentTypical Reaction ConditionsYear of NoteReference
Peroxybenzoic AcidVaries1926[2][3]
Peracetic AcidAcetic acid, hydrogen peroxideNot specified[2][3]
Monoperphthalic AcidNot specifiedNot specified[2]
m-Chloroperoxybenzoic Acid (m-CPBA)Dichloromethane, 0-25°CNot specified[4][5]
Hydrogen Peroxide in Acetic Acid85°CNot specified[2]
Experimental Protocol: Synthesis of Pyridine N-oxide using Peracetic Acid

This protocol is adapted from historical procedures and represents a common method for the preparation of pyridine N-oxide.[2]

Materials:

  • Pyridine (1.39 moles)

  • 40% Peracetic acid (1.50 moles)

  • Isopropyl alcohol

  • Ether

  • Hydrogen chloride (gas)

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

  • With stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

  • To isolate the product as the hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride (approximately 51 g) into the reaction mixture.

  • Remove acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.

  • The residual pyridine N-oxide hydrochloride is then purified by refluxing with 300 ml of isopropyl alcohol for 30 minutes.

  • Cool the solution to room temperature and filter the colorless crystals.

  • Wash the crystals with 50 ml of isopropyl alcohol followed by 50 ml of ether.

  • The resulting pyridine N-oxide hydrochloride has a melting point of 179.5–181°C.

To obtain the free base:

  • The acetic acid solution from step 3 is evaporated on a steam bath under vacuum.

  • The residue is then distilled at a pressure of 1 mm Hg or less. The product, pyridine N-oxide, distills at 100–105°C/1mm and solidifies upon cooling (m.p. 65–66°C).[2]

Activating the Pyridine Ring: A Gateway to New Derivatives

The true synthetic power of pyridine N-oxides lies in their ability to direct the functionalization of the pyridine ring. The N-oxide group activates the 2- and 4-positions towards electrophilic attack and also facilitates nucleophilic substitution.

Diagram: Activation of the Pyridine Ring by N-Oxidation

G Pyridine Pyridine (Electron Deficient) Oxidation Oxidation (e.g., RCO3H) Pyridine->Oxidation Pyridine_N_Oxide Pyridine N-Oxide (Activated Ring) Oxidation->Pyridine_N_Oxide Electrophilic Electrophilic Substitution (e.g., Nitration at C4) Pyridine_N_Oxide->Electrophilic Increased Reactivity Nucleophilic Nucleophilic Substitution (e.g., at C2/C4) Pyridine_N_Oxide->Nucleophilic Facilitated Attack

Caption: N-Oxidation activates the pyridine ring for further functionalization.

Experimental Protocol: Nitration of Pyridine N-oxide

A classic example of the enhanced reactivity of pyridine N-oxides is the nitration to form 4-nitropyridine N-oxide, a versatile intermediate.[4]

Materials:

  • Pyridine N-oxide (100 mmol, 9.51 g)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a suitable reaction flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Add 9.51 g (100 mmol) of pyridine N-oxide to a separate reaction flask and heat to 60°C.

  • Slowly add the nitrating mixture to the stirred pyridine N-oxide over 30 minutes.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.

  • The precipitated product, 4-nitropyridine N-oxide, can be collected by filtration and purified by recrystallization. This reaction typically yields over 90% of the desired product.[4]

Discovery of Biological Significance and Applications

The development of pyridine N-oxide chemistry was not solely driven by synthetic curiosity. The discovery of their biological activities and their utility as precursors to pharmaceuticals provided significant impetus for further research.

Pyridine N-oxides are not common in nature, but some derivatives have been isolated from natural sources, such as 2-(methyldithio)pyridine-N-oxide from species of Allium.[3][6] The recognition of the N-oxide moiety in biologically active molecules spurred interest in their medicinal chemistry. Many drugs contain the N-oxide functional group, which can improve solubility and modulate biological activity.[1][7]

Diagram: From Discovery to Application

G cluster_Discovery Discovery & Synthesis cluster_Understanding Understanding Reactivity cluster_Application Applications Meisenheimer 1926: Meisenheimer's First Synthesis Early_Methods Development of Oxidation Methods Meisenheimer->Early_Methods Reactivity Elucidation of Electronic Effects Early_Methods->Reactivity Functionalization Controlled Ring Functionalization Reactivity->Functionalization Bioactive Discovery of Bioactive N-Oxides Reactivity->Bioactive Intermediates Synthetic Intermediates in Drug Synthesis Functionalization->Intermediates

Caption: Historical progression from synthesis to application of pyridine N-oxides.

The use of pyridine N-oxides as precursors to important pharmaceuticals is extensive. For instance, nicotinic acid N-oxide is a precursor to the anti-inflammatory drugs niflumic acid and pranoprofen.[3] Similarly, 2,3,5-trimethylpyridine N-oxide is a key intermediate in the synthesis of the proton-pump inhibitor omeprazole, and 2-chloropyridine N-oxide is used to produce the antifungal agent zinc pyrithione.[3]

Conclusion

The discovery and historical development of pyridine N-oxides represent a significant milestone in heterocyclic and medicinal chemistry. From Meisenheimer's pioneering synthesis, the understanding of their unique reactivity has empowered chemists to devise novel synthetic strategies and access a wide range of functionalized pyridines. The journey of pyridine N-oxides from a laboratory curiosity to a cornerstone of drug development underscores the profound impact that the discovery of a new functional group can have on scientific advancement. The foundational methods and principles established by early researchers continue to inform and inspire the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Synthetic Routes of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to substituted pyridine N-oxides, pivotal intermediates in the development of pharmaceuticals and other biologically active compounds. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key transformations.

Direct Oxidation of Pyridines

The most straightforward and widely employed method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivatives. The choice of oxidant and reaction conditions is crucial and depends on the electronic properties and sensitivity of the substituents on the pyridine ring.

Oxidation with Peroxy Acids

Peroxy acids are highly effective reagents for the N-oxidation of pyridines. Common examples include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.

Table 1: Comparison of Peroxy Acid-Based Oxidation Methods

OxidantSubstrate ExampleSolventTemp. (°C)Time (h)Yield (%)Reference
m-CPBA3-ChloropyridineDichloromethane20-2524High[1]
m-CPBA4-MethoxypyridineDichloromethane20-2524High[1]
Peracetic AcidPyridine-85178-83[2]

Experimental Protocol: N-Oxidation of Pyridine with Peracetic Acid [2]

  • In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

  • With stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50–60 minutes.

  • After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

  • The resulting acetic acid solution of pyridine-N-oxide can be further purified by distillation under reduced pressure (1 mm Hg or less). The product is collected at 100–105°C/1 mm.

Oxidation with Hydrogen Peroxide-Based Systems

Hydrogen peroxide (H₂O₂) is an environmentally benign and cost-effective oxidant. Its reactivity is often enhanced by the use of catalysts or activators.

Table 2: Comparison of Hydrogen Peroxide-Based Oxidation Methods

Oxidant/CatalystSubstrate ExampleSolventTemp. (°C)Time (h)Yield (%)Reference
H₂O₂ / Methyltrioxorhenium (MTO)3- and 4-substituted pyridines---High[3]
H₂O₂-Urea (UHP) / TFAAElectron-deficient pyridinesCH₂Cl₂ or CH₃CN--Good
H₂O₂ / TS-1 Catalyst (Continuous Flow)Various PyridinesMethanol--up to 99

Experimental Protocol: N-Oxidation of 2-Methoxypyridine with Urea-Hydrogen Peroxide

  • In a 72L reaction flask, add 18L of isopropyl acetate and 3.3kg of acetic anhydride.

  • Add 1.2kg of 2-methoxypyridine to the mixture.

  • Warm the system to 30-40°C.

  • Add 2.8kg of urea-hydrogen peroxide complex and maintain the temperature for the reaction to proceed to completion.

  • After the reaction is complete, cool the mixture to 0-10°C.

  • Quench the reaction by adding a saturated sodium bisulfite solution.

  • Adjust the pH to 8-10 with a 20% sodium bicarbonate solution.

  • The product can be isolated by centrifugation, extraction, and concentration of the organic phase.

Functionalization of Pre-formed Pyridine N-Oxides

The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents.

C-H Functionalization

Direct C-H functionalization of pyridine N-oxides is a powerful, atom-economical strategy to introduce new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in mediating the direct arylation and alkenylation of pyridine N-oxides at the C2 position.

Table 3: Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides

ReactionCoupling PartnerCatalyst/LigandOxidant/AdditiveSolventTemp. (°C)Yield (%)Reference
ArylationPotassium AryltrifluoroboratesPd(OAc)₂Ag₂O, TBAI1,4-Dioxane90Moderate to High[4]
AlkenylationOlefinsPd(OAc)₂Ag₂CO₃1,4-Dioxane100-120Good to Excellent

Experimental Protocol: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide with Potassium Phenyltrifluoroborate [4]

  • To a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), Ag₂O (2 equiv.), TBAI (20 mol%), potassium phenyltrifluoroborate (0.15 mmol), and pyridine N-oxide (3.3 equiv.).

  • Add 1,4-dioxane (0.5 mL) under an air atmosphere.

  • Stir the reaction mixture at 90°C until the potassium phenyltrifluoroborate is completely consumed, as monitored by TLC.

  • Purify the reaction mixture by silica gel column chromatography to afford the 2-phenylpyridine N-oxide.

dot { graph [ rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12, label="Palladium-Catalyzed C-H Arylation Cycle", labelloc="t", labeljust="c" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.75, fillcolor="#F1F3F4", fontcolor="#202124" ];

edge [ fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7 ];

PyNO [label="Pyridine N-Oxide"]; PdII [label="Pd(II) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IntermediateA [label="Cyclopalladated\nIntermediate A"]; ArBF3K [label="ArBF₃K"]; IntermediateB [label="Arylpalladium\nIntermediate B"]; Product [label="2-Arylpyridine\nN-Oxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd0 [label="Pd(0)"]; AgI [label="Ag(I) Oxidant"];

PyNO -> IntermediateA [label="Electrophilic\nPalladation"]; PdII -> IntermediateA; IntermediateA -> IntermediateB [label="Transmetalation"]; ArBF3K -> IntermediateB; IntermediateB -> Product [label="Reductive\nElimination"]; IntermediateB -> Pd0; Pd0 -> PdII [label="Reoxidation"]; AgI -> PdII; Product -> PyNO [style=invis]; } Caption: Proposed catalytic cycle for the Pd-catalyzed direct arylation of pyridine N-oxides.

Recent advancements have demonstrated the use of photoredox catalysis for the C-H functionalization of pyridine N-oxides, offering mild and efficient reaction conditions.

Experimental Workflow: Photocatalytic C-H Alkylation

Nucleophilic Substitution Reactions

The introduction of an N-oxide group facilitates nucleophilic substitution, typically at the C2 and C4 positions.

Direct amination of pyridine N-oxides provides a route to aminopyridines, which are important pharmacophores.

Table 4: Amination of Pyridine N-Oxides

Aminating ReagentActivatorSubstrate ExampleSolventTemp. (°C)Yield (%)Reference
Benzyl isocyanideTMSOTfPyridine N-oxideMeCN/DMF150 (microwave)Good
SaccharinTosyl chloride3,5-Disubstituted Pyridine N-oxidesCH₂Cl₂0High

Experimental Protocol: 2-Amination of Pyridine N-Oxide with Benzyl Isocyanide

  • In a 10 mL microwave reaction tube, mix pyridine N-oxide (30 mg, 0.196 mmol), benzyl isocyanide (24 μL, 0.196 mmol), and TMSOTf (19 μL, 0.196 mmol) in MeCN/DMF (3:1, 0.1 M).

  • Stir the contents and irradiate in a microwave reactor to a set temperature of 150°C for 15 minutes.

  • Concentrate the crude reaction mixture to remove volatile organics.

  • Add 1 M HCl (5 mL) and THF (5 mL) and stir the mixture at 50°C until the intermediate formamide is completely converted to the aminopyridine.

The cyano group can be introduced at the C2 position of pyridine N-oxides using various cyanating agents.

Table 5: Cyanation of Pyridine N-Oxides

Cyanating AgentActivatorSubstrate ExampleSolventTemp. (°C)Yield (%)Reference
Zn(CN)₂-4-Amidopyridine N-oxideCH₃CN120-[5]
KCNDimethylcarbamoyl chloride4-Amidopyridine N-oxideCH₃CN120Good

Experimental Protocol: α-Cyanation of 4-Amidopyridine N-Oxide

  • In a suitable reaction vessel, combine 4-amidopyridine N-oxide, dimethylcarbamoyl chloride (3 equiv.), and KCN (3 equiv.) in acetonitrile.

  • Heat the reaction mixture at 120°C for 12 hours.

  • After cooling, the reaction mixture is worked up and the product is purified by standard methods.

Reactions with Organometallic Reagents

Grignard reagents can add to pyridine N-oxides to afford a variety of substituted pyridines and their derivatives. The outcome of the reaction is often dependent on the reaction temperature and the subsequent workup procedure.

Table 6: Reactions of Pyridine N-Oxides with Grignard Reagents

Grignard ReagentSubsequent TreatmentProduct TypeYield (%)Reference
Alkyl/Aryl GrignardAcetic anhydride (120°C)2-Substituted PyridinesGood[2]
Alkyl/Aryl GrignardDMF2-Substituted Pyridine N-Oxides-[2]
Alkyl Grignard-C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridinesGood to Excellent[4]

Experimental Protocol: Synthesis of 2-Substituted Pyridines via Grignard Addition [2]

  • Add the Grignard reagent to a solution of the pyridine N-oxide in THF at room temperature.

  • After the initial reaction, add acetic anhydride to the reaction mixture.

  • Heat the mixture at 120°C to afford the 2-substituted pyridine.

  • Alternatively, treatment with DMF instead of acetic anhydride can yield the 2-substituted pyridine N-oxide.

Advanced and Emerging Synthetic Methods

Continuous Flow Synthesis

Continuous flow technology offers several advantages for the synthesis of pyridine N-oxides, including enhanced safety, better temperature control, and scalability.

Experimental Setup: Continuous Flow N-Oxidation

A continuous flow microreactor utilizing a packed-bed of titanium silicalite (TS-1) as a catalyst and H₂O₂ in methanol as the oxidant has been shown to be a safe, green, and highly efficient process for producing various pyridine N-oxides in excellent yields.[6][7] This system can operate continuously for extended periods while maintaining catalyst activity.

Safety Considerations

  • Peroxy Acids: Peroxy acids are strong oxidizers and can be explosive, especially in concentrated form. They should be handled with care, behind a safety shield, and not subjected to high temperatures or shock.

  • Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are corrosive and can decompose violently, especially in the presence of metal catalysts.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from sources of moisture.

  • Cyanide Salts: Cyanide salts are highly toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

This guide provides a comprehensive overview of the key synthetic routes to substituted pyridine N-oxides. For specific applications, researchers should consult the primary literature for detailed procedures and optimization for their particular substrates.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 3-Chloro-4-nitropyridine N-oxide in nucleophilic aromatic substitution (SNAr) reactions. This versatile reagent serves as a key building block in medicinal chemistry and organic synthesis for the generation of diverse substituted pyridine N-oxide derivatives. The presence of a strong electron-withdrawing nitro group at the 4-position, coupled with the activating effect of the N-oxide functionality, renders the C4 position highly electrophilic and susceptible to attack by a variety of nucleophiles. These notes offer insights into its reactivity, experimental procedures, and potential applications in the synthesis of complex molecules.

Introduction

This compound is a pivotal intermediate for introducing functionalities at the 4-position of the pyridine ring. The inherent electron deficiency of the pyridine ring is further enhanced by the N-oxide and the para-nitro group, facilitating the displacement of the nitro group by various nucleophiles.[1] This reactivity profile allows for the synthesis of a wide array of derivatives, including amines, ethers, and thioethers, which are common motifs in pharmacologically active compounds.

The general mechanism for the nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group. Subsequently, the nitro group, a competent leaving group in this activated system, is expelled to restore the aromaticity of the ring, yielding the substituted product.

Key Applications

  • Synthesis of 4-Aminopyridine N-oxide Derivatives: The substitution of the nitro group with primary or secondary amines provides access to a variety of 4-amino-3-chloropyridine N-oxide scaffolds. These are valuable precursors for further functionalization in drug discovery programs.

  • Formation of 4-Alkoxypyridine N-oxide Derivatives: Reaction with alkoxides allows for the introduction of ether linkages, a common feature in many bioactive molecules.

  • Preparation of 4-Thioetherpyridine N-oxide Derivatives: The displacement of the nitro group by thiols is a straightforward method for creating sulfur-containing pyridine N-oxides, which are of interest in medicinal chemistry.

Diagrams

SNAr_Mechanism reactant This compound N⁺-O⁻ Cl NO₂ meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactant->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product 4-Substituted-3-chloropyridine N-oxide N⁺-O⁻ Cl Nu meisenheimer->product Elimination of Leaving Group leaving_group NO₂⁻

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in an appropriate solvent start->dissolve add_nucleophile Add Nucleophile (e.g., amine, alkoxide, thiol) dissolve->add_nucleophile add_base Add Base (if required) (e.g., Triethylamine, NaH) add_nucleophile->add_base reaction Stir at specified temperature and monitor by TLC/LC-MS add_base->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (e.g., Recrystallization, Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for SNAr reactions of this compound.

Quantitative Data Summary

While specific data for the nucleophilic substitution of the nitro group on this compound is limited, extensive studies on the highly analogous 3-bromo-4-nitropyridine provide valuable insights into expected reactivity and yields. The following table summarizes reaction conditions and outcomes for the reaction of 3-bromo-4-nitropyridine with various amines, which are expected to be comparable for the chloro-analog.[2]

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Product Yield (%)
N-PhenylpiperazineDMFTriethylamine901285
N-PhenylpiperazineDMSOTriethylamine901288
N-PhenylpiperazineTHFTriethylamine701683
N-PhenylpiperazineDioxaneTriethylamine1001680
MorpholineDMFTriethylamine901282
PiperidineDMFTriethylamine901286

Note: Data presented is for the analogous reaction with 3-bromo-4-nitropyridine and serves as a predictive guide.[2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amines (Analogous to 3-Bromo-4-nitropyridine)[2]

This protocol is adapted from the reaction of 3-bromo-4-nitropyridine with amines and can be used as a starting point for this compound.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or THF, see table above), add the desired amine (1.1-1.5 eq) and a base such as triethylamine (1.5-2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 70-100 °C) for the indicated time (e.g., 12-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-3-chloropyridine N-oxide derivative.

Protocol 2: Synthesis of 4-Amino-3-nitropyridine from 4-Ethoxy-3-nitropyridine (Illustrative of Amination)[3]

This protocol for a related nitropyridine demonstrates typical conditions for amination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 4-ethoxy-3-nitropyridine (1.0 eq) and ammonium acetate (10-12 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C, at which point it should become a homogeneous liquid. Monitor the reaction progress by TLC (e.g., using a 10:1 ethyl acetate:triethylamine solvent system). The reaction is typically complete within 2.5 hours.[3]

  • Work-up: Cool the reaction mixture and pour it into water. Collect the resulting yellow precipitate by filtration.

  • Purification: Wash the precipitate with water and dry in vacuo at 60 °C over phosphorus pentoxide to yield 4-amino-3-nitropyridine. A yield of 75% has been reported for this transformation.[3]

Protocol 3: Purification of Crude this compound by Recrystallization[4]

This protocol is based on the purification of the crude product obtained from the one-step synthesis of halo-4-nitropyridine-N-oxides.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot chloroform-ethanol mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Nitropyridine derivatives can be energetic compounds and should be handled with care, avoiding excessive heat and mechanical shock.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of 4-substituted pyridine N-oxide derivatives through nucleophilic aromatic substitution. The protocols and data presented, based on direct and analogous examples, provide a solid foundation for researchers to explore the synthetic utility of this compound in their research and development endeavors. The straightforward nature of these SNAr reactions, coupled with the importance of the resulting products in medicinal chemistry, underscores the significance of this compound as a key synthetic building block.

References

Application Notes and Protocols: 3-Chloro-4-nitropyridine N-oxide as a Precursor for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-4-nitropyridine N-oxide as a versatile precursor for the synthesis of a wide range of substituted pyridines. The protocols detailed herein are based on established literature, including reactions with analogous compounds, and serve as a foundational guide for the development of novel pyridine-based molecules in pharmaceutical and materials science research.

Introduction

This compound is a highly activated heterocyclic compound poised for nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the 4-position, coupled with the N-oxide functionality, renders the pyridine ring electron-deficient and susceptible to attack by a variety of nucleophiles, primarily at the 4-position. This reactivity allows for the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry and organic synthesis. Subsequent reduction of the nitro group and/or the N-oxide provides further avenues for molecular elaboration.

Key Synthetic Transformations

The primary application of this compound is in nucleophilic aromatic substitution reactions. The general scheme involves the displacement of the nitro group by a nucleophile. The resulting 3-chloro-4-substituted pyridine N-oxide can then undergo further transformations, such as the reduction of the N-oxide to the corresponding pyridine.

Workflow for the Synthesis of Substituted Pyridines

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of N-oxide 3-Chloro-4-nitropyridine_N-oxide 3-Chloro-4-nitropyridine_N-oxide 3-Chloro-4-substituted_pyridine_N-oxide 3-Chloro-4-substituted_pyridine_N-oxide 3-Chloro-4-nitropyridine_N-oxide->3-Chloro-4-substituted_pyridine_N-oxide Nucleophilic Attack Nucleophile Nucleophile Nucleophile->3-Chloro-4-substituted_pyridine_N-oxide Displacement of NO2 3-Chloro-4-substituted_pyridine_N-oxide_2 3-Chloro-4-substituted_pyridine_N-oxide 3-Chloro-4-substituted_pyridine 3-Chloro-4-substituted_pyridine 3-Chloro-4-substituted_pyridine_N-oxide_2->3-Chloro-4-substituted_pyridine Deoxygenation

Caption: General workflow for the two-step synthesis of 3-chloro-4-substituted pyridines.

Data Presentation: Nucleophilic Substitution Reactions

The following tables summarize quantitative data for the nucleophilic substitution on 3-halo-4-nitropyridine N-oxides with various nucleophiles. While specific data for this compound is limited in the literature, the reactivity is analogous to the more extensively studied 3-bromo derivative. These conditions can be used as a starting point for optimization.

Table 1: Reaction of 3-Bromo-4-nitropyridine N-oxide with Amines

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
MorpholineDMSOEt3N90124-(Morpholino)-3-bromo-pyridine N-oxide-
PyrrolidineTHFEt3N70164-(Pyrrolidino)-3-bromo-pyridine N-oxide83

Table 2: Reaction of 3-Bromo-4-nitropyridine N-oxide with Other Nucleophiles

NucleophileSolventTemperature (°C)TimeProductYield (%)
TBAFDMSO255 min3-Fluoro-4-nitropyridine N-oxide37
K-salt of 3-hydroxypyridineDMFRoom Temp.-4-Nitro-3,3'-oxybispyridine N-oxide-
MethanolMethanol--3-Bromo-4-methoxypyridine N-oxide-

Data Presentation: Reduction of the Nitro Group and N-oxide

Following nucleophilic substitution, the resulting 4-substituted-3-chloropyridine N-oxide can undergo reduction of the nitro group (if still present) and/or the N-oxide.

Table 3: Reduction of Substituted Pyridine N-oxides

SubstrateReagentSolventTemperature (°C)TimeProductYield (%)
3-Fluoro-4-nitropyridine N-oxide10% Pd/C, H2 (1 atm)MeOH2510 min3-Fluoro-4-aminopyridineQuantitative
4-Nitropyridine N-oxideTiCl4/SnCl2 (1:2)---4-Aminopyridine-
4-Substituted Pyridine N-oxidesAmmonium formate, Pd/CMethanolReflux-4-Substituted PyridinesQuantitative

Logical Relationship of Synthetic Steps

G Start 3-Chloro-4-nitropyridine N-oxide SNAr Nucleophilic Aromatic Substitution Start->SNAr Intermediate 3-Chloro-4-substituted Pyridine N-oxide SNAr->Intermediate Reduction Reduction of N-oxide Intermediate->Reduction Final_Product 3-Chloro-4-substituted Pyridine Reduction->Final_Product

Caption: Key steps in the conversion of the precursor to the final substituted pyridine.

Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt and optimize these procedures for their specific substrates and desired products.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (Analogous to 3-bromo derivative)

  • To a solution of this compound (1.0 mmol) in an appropriate solvent (e.g., DMSO or THF, 5 mL), add the desired amine (1.2 mmol) and a base such as triethylamine (1.5 mmol).

  • Heat the reaction mixture at a temperature ranging from 70 to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-4-aminopyridine N-oxide derivative.

Protocol 2: Synthesis of 3-Fluoro-4-nitropyridine N-oxide (Analogous to 3-bromo derivative) .[1]

  • To a solution of 3-bromo-4-nitropyridine N-oxide (1.0 mmol) in anhydrous DMSO (5 mL), add tetrabutylammonium fluoride (TBAF) (0.5 mmol) at room temperature.

  • Stir the reaction mixture vigorously for 5-10 minutes.

  • Monitor the formation of the product by HPLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 3-fluoro-4-nitropyridine N-oxide.

Protocol 3: General Procedure for the Reduction of the N-oxide

  • To a solution of the 3-chloro-4-substituted pyridine N-oxide (1.0 mmol) in methanol (10 mL), add ammonium formate (5.0 mmol) and a catalytic amount of 10% palladium on carbon (10 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 4: Reduction of the Nitro Group to an Amine (Example with 3-fluoro-4-nitropyridine N-oxide) .[1]

  • In a flask, dissolve 3-fluoro-4-nitropyridine N-oxide (1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of 10% palladium on carbon (e.g., 3 mg for a small-scale reaction).

  • Subject the mixture to a hydrogen atmosphere (1 atm, balloon) and stir at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to obtain 3-fluoro-4-aminopyridine, which is often pure enough for subsequent steps.

Safety Considerations

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be performed in a well-ventilated fume hood.

  • Nitro-containing compounds can be energetic and should be handled with care, avoiding excessive heat and shock.

  • Palladium on carbon is flammable and should be handled carefully, especially when dry and in the presence of hydrogen.

These application notes and protocols are intended to facilitate the use of this compound as a valuable precursor in organic synthesis. Researchers are encouraged to consult the primary literature for more specific examples and to optimize reaction conditions for their particular needs.

References

Application Notes and Protocols: Reaction of 3-Chloro-4-nitropyridine N-oxide with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitropyridine N-oxide is a versatile reagent in medicinal chemistry and drug development, primarily utilized as an electrophilic substrate in nucleophilic aromatic substitution (SNAr) reactions. The pyridine N-oxide moiety, in conjunction with the electron-withdrawing nitro group, activates the pyridine ring for nucleophilic attack, facilitating the displacement of the chloro group at the C-3 position. This reaction provides a valuable pathway for the synthesis of a diverse range of 3-amino-4-nitropyridine N-oxide derivatives, which are important scaffolds and intermediates in the development of novel therapeutic agents.

The reaction proceeds via a Meisenheimer-like intermediate, where the amine nucleophile attacks the electron-deficient C-3 position of the pyridine ring. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group and the N-oxide oxygen atom. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the corresponding 3-substituted aminopyridine N-oxide derivative. It is noteworthy that in related systems, such as the reaction of 3-bromo-4-nitropyridine with amines, unexpected nitro-group migrations have been observed, highlighting the complex reactivity of this class of compounds.[1]

Applications in Drug Development

The 3-amino-4-nitropyridine N-oxide core is a key pharmacophore in various biologically active molecules. The ability to readily introduce diverse amine functionalities at the 3-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These derivatives have been investigated for a range of therapeutic applications, leveraging the unique electronic and steric properties conferred by the substituted amino group.

General Reaction Scheme

The general reaction of this compound with a primary or secondary amine is depicted below. The reaction typically proceeds under mild to moderate conditions, often in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.

Caption: General reaction scheme for the nucleophilic aromatic substitution of this compound with amines.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the reaction of this compound and its bromo-analogue with various amines. It is important to note that reaction conditions should be optimized for each specific amine.

Amine (R1R2NH)SubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
N-Methylpiperazine3-Bromo-4-nitropyridineDMSOTriethylamine901214 (expected product), 15 (nitro-migrated)[1]
N-Methylpiperazine3-Bromo-4-nitropyridineTHFTriethylamine701683 (expected product)[1]

Note: Data for the direct reaction of this compound with a wide range of amines is not extensively available in the public literature. The data for the bromo-analogue is provided as a close proxy and for methodological insight. Researchers should consider this as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of 3-Halo-4-nitropyridine N-oxide with an Amine (based on the reaction with 3-bromo-4-nitropyridine)

This protocol is adapted from the literature for the reaction of the bromo-analogue and can be used as a starting point for the chloro-derivative.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., N-methylpiperazine) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA)) (1.5 - 3.0 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Stir the mixture until the starting material is fully dissolved.

  • Add the amine to the solution, followed by the base.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 70°C, or 90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, filter off any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-4-nitropyridine N-oxide derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., 1H NMR, 13C NMR, Mass Spectrometry).

Protocol 2: Synthesis of 3-Fluoro-4-nitropyridine N-oxide via Nucleophilic Substitution (for comparison)

While not an amination, this protocol for fluorination of the bromo-analogue demonstrates the feasibility of nucleophilic substitution on this scaffold and provides insight into reaction conditions.[2]

Materials:

  • 3-Bromo-4-nitropyridine N-oxide

  • Fluoride source (e.g., Tetrabutylammonium fluoride (TBAF))

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve 3-bromo-4-nitropyridine N-oxide in the anhydrous solvent at room temperature.

  • Add the fluoride source to the solution.

  • Stir the reaction mixture at room temperature for a short duration (e.g., several minutes).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous work-up and purification by column chromatography to isolate the 3-fluoro-4-nitropyridine N-oxide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and purification of 3-amino-4-nitropyridine N-oxide derivatives and the logical relationship of the key reaction components.

G cluster_workflow Experimental Workflow start Start reactants 1. Combine this compound, Amine, Base, and Solvent start->reactants reaction 2. Stir at specified Temperature and Time reactants->reaction monitoring 3. Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup 4. Aqueous Work-up monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Product Characterization (NMR, MS) purification->characterization end_node End characterization->end_node

Caption: A typical experimental workflow for the synthesis of 3-amino-4-nitropyridine N-oxides.

G cluster_components Key Reaction Components and Relationships Substrate This compound (Electrophile) Product 3-(R1R2-amino)-4-nitropyridine N-oxide Substrate->Product is converted to Nucleophile Amine (R1R2NH) (Nucleophile) Nucleophile->Product is incorporated into Solvent Solvent (e.g., THF, DMSO) Solvent->Product facilitates reaction to Base Base (e.g., Triethylamine) Base->Product promotes reaction to

Caption: Logical relationship of key components in the amination reaction.

Safety Precautions

  • This compound and its derivatives are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • Reactions involving heating should be conducted with appropriate care and monitoring.

Conclusion

The reaction of this compound with amines is a valuable synthetic tool for accessing a wide array of 3-amino-4-nitropyridine N-oxide derivatives. These compounds are of significant interest in drug discovery and development. The provided protocols and data serve as a guide for researchers to explore this important class of reactions. Careful optimization of reaction conditions for each specific amine is crucial for achieving high yields and purity.

References

protocol for the synthesis of 4-amino-3-chloropyridine from 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Robust Protocol for the Synthesis of 4-Amino-3-chloropyridine

Abstract

This application note details a reliable and efficient protocol for the synthesis of 4-amino-3-chloropyridine, a valuable building block in pharmaceutical and agrochemical research. The described method involves the reduction of the nitro group and the N-oxide of 3-chloro-4-nitropyridine N-oxide using iron powder in an acidic medium. This approach consistently provides high yields of the desired product with straightforward purification. The protocol is intended for researchers, scientists, and professionals in drug development who require a practical and scalable method for the preparation of this key intermediate.

Introduction

Substituted aminopyridines are crucial synthons in the development of novel therapeutic agents and functional materials. Specifically, 4-amino-3-chloropyridine serves as a key precursor for a variety of biologically active molecules. The synthesis of this compound is therefore of significant interest. A common synthetic route involves the reduction of a corresponding nitro-substituted pyridine. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with various reagents and conditions reported.[1][2][3] Among these, the use of iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and highly effective method.[1][3][4] This method is often preferred due to its operational simplicity, cost-effectiveness of reagents, and tolerance to other functional groups.[3][5] This protocol focuses on the application of the iron/acid reduction system for the conversion of this compound to 4-amino-3-chloropyridine.

Reaction Scheme

Experimental Protocol

Materials and Reagents
  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (a common ratio is 4:1 EtOH:AcOH).

  • Addition of Iron: To the stirring suspension, add iron powder (typically 3-5 eq.) portion-wise at room temperature. The addition may be exothermic.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

    • Partition the resulting residue between ethyl acetate and water.

    • Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • If necessary, the crude 4-amino-3-chloropyridine can be further purified by recrystallization or column chromatography.

Data Presentation

ParameterValue
Starting Material This compound
Reagents Iron powder, Glacial Acetic Acid
Solvent Ethanol
Reaction Temperature 80-100 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 80-90%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The addition of iron powder can be exothermic; control the rate of addition.

  • Exercise caution during the neutralization step with sodium bicarbonate as gas evolution (CO₂) will occur.

Logical Workflow Diagram

Synthesis_Workflow Start Start Setup Reaction Setup: - this compound - EtOH/AcOH Start->Setup AddFe Add Iron Powder Setup->AddFe Reflux Heat to Reflux (2-4 hours) AddFe->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Workup Work-up: - Filter - Concentrate - Neutralize TLC->Workup Reaction Complete Extract Extraction with EtOAc Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (if necessary) Dry->Purify Product 4-Amino-3-chloropyridine Dry->Product Crude Product Purify->Product Pure Product

Caption: Synthetic workflow for 4-amino-3-chloropyridine.

References

Application of 3-Chloro-4-nitropyridine N-oxide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitropyridine N-oxide is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as an electrophilic precursor for the synthesis of a variety of biologically active molecules. The presence of both a chloro leaving group and a strongly electron-withdrawing nitro group, activated by the N-oxide, renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of diverse functionalities, leading to the development of novel therapeutic agents, particularly in the area of oncology. This document provides detailed application notes, experimental protocols, and data for the use of this compound and its close analogs in the synthesis of potent anticancer agents.

Key Application: Synthesis of Anticancer 3,6-Diazaphenothiazines

A significant application of chloro-nitropyridine derivatives is in the synthesis of 3,6-diazaphenothiazines, a class of compounds that has demonstrated potent antitumor activity. The synthetic strategy involves the reaction of a chloro-nitropyridine with a pyridinethiol derivative, followed by an intramolecular cyclization via a Smiles rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 10H-3,6-Diazaphenothiazine

This protocol is adapted from the synthesis of 3,6-diazaphenothiazines using 4-chloro-3-nitropyridine, a close analog of this compound.

Materials:

  • 4-Chloro-3-nitropyridine

  • Sodium 3-amino-2-pyridinethiolate

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve sodium 3-amino-2-pyridinethiolate (1.0 eq) in anhydrous ethanol.

  • To this solution, add 4-chloro-3-nitropyridine (1.0 eq).

  • The reaction mixture is stirred at room temperature for 1 hour and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product, 3-amino-3'-nitro-2,4'-dipyridinyl sulfide, is then subjected to intramolecular cyclization conditions (e.g., heating in a high-boiling solvent like DMF) to induce the Smiles rearrangement, yielding 10H-3,6-diazaphenothiazine.

  • The final product is purified by column chromatography.

Protocol 2: N-Alkylation and Heteroarylation of 10H-3,6-diazaphenothiazine

The parent 10H-3,6-diazaphenothiazine can be further functionalized at the nitrogen of the thiazine ring to generate a library of derivatives with potentially improved activity and selectivity.

Materials:

  • 10H-3,6-diazaphenothiazine

  • Appropriate alkyl or heteroaryl halide (e.g., methyl iodide, 2-chloropyrimidine)

  • Base (e.g., NaH, K2CO3)

  • Anhydrous DMF or other suitable solvent

  • Standard reaction and purification equipment

Procedure:

  • Dissolve 10H-3,6-diazaphenothiazine (1.0 eq) in anhydrous DMF.

  • Add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl or heteroaryl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the N-substituted 3,6-diazaphenothiazine.

Data Presentation

The synthesized 3,6-diazaphenothiazine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundSNB-19 (Glioblastoma) IC50 (µg/mL)C-32 (Melanoma) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)
10H-3,6-diazaphenothiazine < 0.72< 0.72< 0.72
10-(2-pyrimidinyl)-3,6-diazaphenothiazine > 503.121.56
10-(3-dimethylaminopropyl)-3,6-diazaphenothiazine 25.06.2512.5
Cisplatin (reference) 0.721.001.20

Data extracted from studies on 3,6-diazaphenothiazines synthesized from 4-chloro-3-nitropyridine.[1]

Mandatory Visualization

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy. Many kinase inhibitors target components of this pathway. While the direct interaction of 3,6-diazaphenothiazines with this pathway requires further investigation, their potent anticancer activity suggests potential modulation of key survival pathways like PI3K/Akt/mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Inhibition by 3,6-Diazaphenothiazines Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel anticancer agents derived from this compound analogs.

Experimental_Workflow Start 3-Chloro-4-nitropyridine N-oxide Analog Reaction1 Nucleophilic Aromatic Substitution (SNA r) Start->Reaction1 Intermediate Substituted Pyridine Intermediate Reaction1->Intermediate Reaction2 Cyclization / Further Functionalization Intermediate->Reaction2 FinalCompound Final Bioactive Compound Reaction2->FinalCompound Purification Purification & Characterization (NMR, MS) FinalCompound->Purification BioAssay In Vitro Biological Evaluation (IC50) Purification->BioAssay DataAnalysis Data Analysis & SAR Studies BioAssay->DataAnalysis

Caption: General workflow for synthesis and evaluation of bioactive compounds.

Conclusion

This compound and its analogs are valuable reagents in medicinal chemistry for the synthesis of novel heterocyclic compounds with potent biological activities. The protocols and data presented herein, focusing on the synthesis of anticancer 3,6-diazaphenothiazines, demonstrate the utility of this chemical scaffold in drug discovery. The provided workflows and pathway diagrams offer a framework for researchers to design and evaluate new therapeutic agents based on the versatile reactivity of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-chloro-4-nitropyridine N-oxide. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the synthetic utility of the resulting substituted 4-nitropyridine N-oxide derivatives. The methodologies described herein cover the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for the synthesis of a diverse range of functionalized pyridine N-oxide compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The pyridine N-oxide moiety is a key structural feature in many biologically active compounds, and the presence of a nitro group provides a handle for further chemical transformations. The chlorine atom at the 3-position of this compound serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at this position. These reactions are typically carried out under mild conditions and tolerate a broad range of functional groups, making them highly valuable in the synthesis of complex molecules for drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

General Reaction Scheme

Suzuki_Coupling start 3-Chloro-4-nitropyridine N-oxide catalyst Pd Catalyst, Base boronic_acid R-B(OH)₂ product 3-Aryl-4-nitropyridine N-oxide catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Summary of Reaction Conditions
ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol% loading is typical.
Ligand PPh₃, SPhos, XPhos, RuPhosOften used with Pd(OAc)₂ to form the active catalyst in situ.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃An inorganic base is required to activate the boronic acid.
Solvent Toluene, Dioxane, DMF, THF/H₂OA mixture of an organic solvent and water is often used.
Temperature 80-120 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-nitropyridine N-oxide.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[3] This reaction is a powerful tool for the synthesis of substituted alkenes.

General Reaction Scheme

Heck_Reaction start 3-Chloro-4-nitropyridine N-oxide catalyst Pd Catalyst, Base alkene Alkene product 3-Alkenyl-4-nitropyridine N-oxide catalyst->product

Caption: Heck reaction of this compound.

Summary of Reaction Conditions
ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄1-5 mol% loading is common.
Ligand PPh₃, P(o-tolyl)₃Often used with Pd(OAc)₂.
Base Et₃N, DIPEA, K₂CO₃, NaOAcAn organic or inorganic base is used to neutralize the generated acid.
Solvent DMF, DMAc, NMP, TolueneA polar aprotic solvent is typically employed.
Temperature 100-140 °CHigher temperatures are often required.
Reaction Time 12-48 hoursMonitored by TLC or GC-MS.
Detailed Experimental Protocol
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) and the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 120 °C) for the required time, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (15 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting residue is then purified by column chromatography to yield the 3-alkenyl-4-nitropyridine N-oxide.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5]

General Reaction Scheme

Sonogashira_Coupling start 3-Chloro-4-nitropyridine N-oxide catalyst Pd/Cu Catalyst, Base alkyne Terminal Alkyne product 3-Alkynyl-4-nitropyridine N-oxide catalyst->product

Caption: Sonogashira coupling of this compound.

Summary of Reaction Conditions
ParameterConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol% is generally sufficient.
Copper Co-catalyst CuI1-10 mol% is used to facilitate the reaction.[5]
Base Et₃N, DIPEA, PiperidineAn amine base is used as both the base and often as the solvent.
Solvent THF, DMF, TolueneCo-solvent with the amine base.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Reaction Time 1-12 hoursTypically a rapid reaction.
Detailed Experimental Protocol
  • Reaction Setup: To a Schlenk flask containing this compound (1.0 mmol, 1.0 equiv.), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as indicated by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the 3-alkynyl-4-nitropyridine N-oxide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][6]

General Reaction Scheme

Buchwald_Hartwig_Amination start 3-Chloro-4-nitropyridine N-oxide catalyst Pd Catalyst, Base amine Amine (R₂NH) product 3-Amino-4-nitropyridine N-oxide catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Summary of Reaction Conditions
ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% is typically used.
Ligand BINAP, Xantphos, DavePhosBulky, electron-rich phosphine ligands are crucial for this reaction.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CReaction is typically heated.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Detailed Experimental Protocol
  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) until the reaction is complete.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by flash column chromatography to afford the 3-amino-4-nitropyridine N-oxide.

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Cycle cluster_Heck Heck Cycle cluster_Sonogashira Sonogashira Cycle cluster_Buchwald Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-OR'(L₂) PdII_A->PdII_B Base PdII_C Ar-Pd(II)-R(L₂) PdII_B->PdII_C Transmetalation (R-B(OH)₂) PdII_C->Pd0 Reductive Elimination (Ar-R) Pd0_H Pd(0)L₂ PdII_H_A Ar-Pd(II)-X(L₂) Pd0_H->PdII_H_A Oxidative Addition (Ar-X) PdII_H_B [Ar-Pd(II)-Alkene(L₂)]⁺X⁻ PdII_H_A->PdII_H_B Alkene Coordination PdII_H_C R-CH₂-CH(Ar)-Pd(II)-X(L₂) PdII_H_B->PdII_H_C Migratory Insertion PdII_H_C->Pd0_H β-Hydride Elimination Pd0_S Pd(0)L₂ PdII_S_A Ar-Pd(II)-X(L₂) Pd0_S->PdII_S_A Oxidative Addition (Ar-X) PdII_S_B Ar-Pd(II)-C≡CR(L₂) PdII_S_A->PdII_S_B Transmetalation PdII_S_B->Pd0_S Reductive Elimination (Ar-C≡CR) Cu_cycle Cu(I) Acetylide Formation Cu_cycle->PdII_S_A Pd0_B Pd(0)L₂ PdII_B_A Ar-Pd(II)-X(L₂) Pd0_B->PdII_B_A Oxidative Addition (Ar-X) PdII_B_B [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ PdII_B_A->PdII_B_B Amine Coordination PdII_B_C Ar-Pd(II)-NR₂(L) PdII_B_B->PdII_B_C Deprotonation PdII_B_C->Pd0_B Reductive Elimination (Ar-NR₂) Experimental_Workflow start Start: Reagents & Glassware setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching & Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

References

experimental procedure for the reduction of the nitro group in 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental procedures for the chemical reduction of the nitro group in 3-Chloro-4-nitropyridine N-oxide to synthesize 4-Amino-3-chloropyridine N-oxide. This transformation is a critical step in the synthesis of various heterocyclic compounds relevant to pharmaceutical and materials science research. Two primary protocols are presented: a high-yield method utilizing stannous chloride (SnCl₂) and a classic approach using iron powder in acetic acid. These methods are selected for their efficiency and chemoselectivity, minimizing undesired side reactions such as dehalogenation.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to a diverse array of functionalized amines. In the context of pyridine N-oxides, the selective reduction of a nitro group in the presence of other sensitive functionalities, such as a chloro substituent and the N-oxide itself, requires carefully chosen reaction conditions. The resulting 4-Amino-3-chloropyridine N-oxide is a valuable intermediate for the development of novel molecular entities in drug discovery and other chemical industries. This document outlines reliable and reproducible protocols for this synthesis, complete with quantitative data and a visual representation of the experimental workflow.

Experimental Protocols

Two effective methods for the reduction of this compound are detailed below.

Method 1: Stannous Chloride (SnCl₂) Reduction

This method is adapted from a procedure for a similar substrate and is favored for its mild conditions and high chemoselectivity, which preserves the chloro group.[1]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add stannous chloride dihydrate (4.0 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic mixture by the dropwise addition of a 10 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-Amino-3-chloropyridine N-oxide.

  • The crude product can be further purified by recrystallization or column chromatography.

Method 2: Iron/Acetic Acid Reduction

This is a classic and cost-effective method for nitro group reduction. The use of iron in an acidic medium is generally selective for the nitro group.[2][3]

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Deionized water

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq) and glacial acetic acid.

  • Heat the mixture to 50-60 °C with stirring.

  • Add iron powder (3.0-5.0 eq) portion-wise to control the exothermic reaction.

  • After the addition is complete, continue to stir the mixture at reflux temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate or sodium bicarbonate until gas evolution ceases and the pH is basic.

  • Filter the mixture through celite to remove the iron salts, washing the filter cake with ethyl acetate or dichloromethane.

  • Separate the organic layer from the filtrate and extract the aqueous layer multiple times with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the product as needed by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the described protocols.

ParameterMethod 1: SnCl₂ ReductionMethod 2: Fe/AcOH Reduction
Reagent Stannous chloride dihydrateIron powder
Solvent Ethanol/WaterGlacial Acetic Acid
Temperature 70-80 °CReflux
Reaction Time 1-2 hours2-4 hours
Typical Yield >90%[1]80-90%[2]
Purity (crude) HighGood
Key Advantages Mild conditions, high yield, high chemoselectivityCost-effective, readily available reagents
Key Disadvantages Tin waste disposalPotentially longer reaction times, iron waste

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: SnCl₂ Reduction cluster_method2 Method 2: Fe/AcOH Reduction cluster_end Final Product start This compound m1_reagents SnCl₂·2H₂O, HCl EtOH/H₂O, 70-80°C start->m1_reagents m2_reagents Fe powder Acetic Acid, Reflux start->m2_reagents m1_workup Neutralization (NaOH) Filtration Extraction (EtOAc) m1_reagents->m1_workup end 4-Amino-3-chloropyridine N-oxide m1_workup->end m2_workup Neutralization (Na₂CO₃) Filtration Extraction (EtOAc/DCM) m2_reagents->m2_workup m2_workup->end

References

Deoxygenation of 3-Chloro-4-nitropyridine N-oxide: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deoxygenation of 3-Chloro-4-nitropyridine N-oxide, a critical transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. The presence of both a chloro and a nitro group on the pyridine ring necessitates chemoselective deoxygenation methods that avoid unwanted side reactions. This guide outlines three robust methods for this transformation, complete with quantitative data, detailed protocols, and workflow visualizations.

Introduction to Deoxygenation Strategies

Pyridine N-oxides are versatile intermediates, enabling electrophilic substitution reactions that are often challenging on the parent pyridine ring. The subsequent removal of the N-oxide oxygen atom is a key step to yield the desired substituted pyridine. For substrates like this compound, which bear electron-withdrawing groups, certain deoxygenation reagents offer high efficiency and selectivity. This guide focuses on three such methods: deoxygenation with phosphorus trichloride (PCl₃), a low-valent titanium reagent (TiCl₄/SnCl₂), and a palladium-catalyzed transfer oxidation.

Comparative Analysis of Deoxygenation Methods

The choice of deoxygenation method can significantly impact yield, reaction time, and compatibility with other functional groups. The following table summarizes the key quantitative parameters for the described protocols.

MethodReagentsSolventTemperature (°C)Reaction Time (min)Typical Yield (%)
Method 1: Phosphorus Trichloride PCl₃Chloroform60120>90
Method 2: Low-Valent Titanium TiCl₄, SnCl₂AcetonitrileRoom Temp.10~95
Method 3: Palladium-Catalyzed Pd(OAc)₂, dppf, Et₃NAcetonitrile140-160 (MW)10-30High

Method 1: Deoxygenation using Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is a classic and highly effective reagent for the deoxygenation of pyridine N-oxides, particularly those bearing electron-withdrawing substituents. The reaction is generally clean and high-yielding.

Experimental Protocol

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in chloroform.

  • Slowly add phosphorus trichloride (1.2 eq.) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x volume).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 3-Chloro-4-nitropyridine can be further purified by recrystallization or column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve 3-Chloro-4-nitropyridine N-oxide in Chloroform add_pcl3 Add PCl₃ start->add_pcl3 reflux Reflux at 60°C for 2h add_pcl3->reflux tlc Monitor by TLC reflux->tlc quench Quench with NaHCO₃ tlc->quench extract Extract with Chloroform quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate end end concentrate->end 3-Chloro-4-nitropyridine

Caption: Workflow for PCl₃ Deoxygenation.

Method 2: Deoxygenation using a Low-Valent Titanium Reagent (TiCl₄/SnCl₂)

This method offers a rapid and efficient deoxygenation under mild, room temperature conditions. The low-valent titanium species is generated in situ from titanium tetrachloride and tin(II) chloride.

Experimental Protocol

Materials:

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Tin(II) chloride (SnCl₂)

  • Anhydrous acetonitrile

  • Water

  • Aqueous potassium hydroxide (KOH) solution (e.g., 10%)

  • Diethyl ether or Chloroform for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for reagent addition

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of tin(II) chloride (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add titanium tetrachloride (1.0 eq.) at room temperature. Stir the mixture for a further 10 minutes.

  • To this slurry of the low-valent titanium reagent, add this compound (1.0 eq.).

  • Stir the reaction mixture vigorously at room temperature for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture, followed by an excess of 10% aqueous potassium hydroxide solution to adjust the pH to basic.

  • Extract the mixture with diethyl ether or chloroform (3 x volume).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 3-Chloro-4-nitropyridine by column chromatography if necessary.

G cluster_reagent Reagent Preparation cluster_reaction Deoxygenation cluster_workup Work-up mix_reagents Mix SnCl₂ and TiCl₄ in Acetonitrile add_substrate Add 3-Chloro-4-nitropyridine N-oxide mix_reagents->add_substrate react Stir at RT for 10 min add_substrate->react add_water_base Add Water and KOH react->add_water_base extract Extract add_water_base->extract dry Dry extract->dry concentrate Concentrate dry->concentrate end end concentrate->end 3-Chloro-4-nitropyridine

Caption: Workflow for Low-Valent Titanium Deoxygenation.

Method 3: Palladium-Catalyzed Transfer Oxidation

This method utilizes a palladium catalyst with a diphosphine ligand and triethylamine as both a base and a transfer reductant. It is a highly chemoselective method, tolerant of a wide range of functional groups, including nitro and halogen substituents.[1] The reaction is often accelerated by microwave irradiation.

Experimental Protocol

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile

  • Microwave reactor or oil bath for conventional heating

  • Microwave vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a microwave vial or a round-bottom flask, combine this compound (1.0 eq.), palladium(II) acetate (0.03 eq.), and dppf (0.03 eq.).

  • Add anhydrous acetonitrile followed by triethylamine (3.0 eq.).

  • Seal the vessel and heat the mixture to 140-160°C in a microwave reactor for 10-30 minutes, or alternatively, heat in an oil bath under reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess triethylamine.

  • The residue can be directly purified by column chromatography on silica gel to afford the pure 3-Chloro-4-nitropyridine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification combine Combine Substrate, Pd(OAc)₂, dppf, and Et₃N in Acetonitrile heat Heat at 140-160°C (Microwave or Reflux) combine->heat tlc Monitor by TLC heat->tlc concentrate Concentrate tlc->concentrate chromatography Column Chromatography concentrate->chromatography end end chromatography->end 3-Chloro-4-nitropyridine

Caption: Workflow for Palladium-Catalyzed Deoxygenation.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus trichloride and titanium tetrachloride are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

  • Reactions involving heating should be conducted with appropriate shielding.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The deoxygenation of this compound can be effectively achieved through several methods. The choice of the optimal protocol will depend on the available equipment, desired reaction time, and scale of the synthesis. The phosphorus trichloride method is a reliable and high-yielding classical approach. The low-valent titanium reagent provides a very rapid and mild alternative. For syntheses requiring high chemoselectivity and compatibility with a broad range of functional groups, the palladium-catalyzed transfer oxidation is an excellent, albeit more costly, option. These detailed protocols provide a strong foundation for researchers to successfully perform this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-4-nitropyridine N-oxide as a versatile starting material for the preparation of a variety of novel heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and provide a foundation for further exploration and optimization in a research and development setting.

Introduction

This compound is a highly reactive and versatile building block in heterocyclic chemistry. The presence of three key functional groups—a chloro substituent, a nitro group, and an N-oxide moiety—on the pyridine ring renders it susceptible to a range of chemical transformations. The electron-withdrawing nature of the nitro group and the N-oxide activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. This reactivity profile allows for the facile introduction of various nucleophiles, leading to the construction of diverse and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

This document outlines protocols for the synthesis of two important classes of heterocyclic compounds from this compound: tetrazolo[1,5-a]pyridines and substituted aminopyridines.

Synthesis of 7-Chloro-8-nitrotetrazolo[1,5-a]pyridine

The reaction of pyridine N-oxides with sodium azide is a well-established method for the synthesis of tetrazolo[1,5-a]pyridine derivatives. In the case of this compound, the reaction is expected to proceed via nucleophilic attack of the azide ion at the C2 position, followed by cyclization to yield the corresponding tetrazolo[1,5-a]pyridine.

Reaction Pathway

reaction_pathway_tetrazole start This compound product 7-Chloro-8-nitrotetrazolo[1,5-a]pyridine start->product [1,3]-Dipolar Cycloaddition reagent Sodium Azide (NaN3) Triphenylphosphine (PPh3) Carbon Tetrachloride (CCl4) reagent->start

Caption: Proposed synthesis of 7-Chloro-8-nitrotetrazolo[1,5-a]pyridine.

Experimental Protocol

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Carbon tetrachloride (CCl4)

  • Anhydrous acetonitrile (CH3CN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of starting material) in a round-bottom flask, add triphenylphosphine (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium azide (1.5 eq) to the reaction mixture.

  • Slowly add carbon tetrachloride (1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 7-Chloro-8-nitrotetrazolo[1,5-a]pyridine.

Expected Data and Characterization
  • Appearance: Yellow solid.

  • Yield: Moderate to good (expected range: 50-80%).

  • Melting Point: To be determined.

  • 1H NMR: Expect signals corresponding to the aromatic protons on the tetrazolopyridine ring system.

  • 13C NMR: Expect signals for the carbon atoms of the fused heterocyclic core.

  • Mass Spectrometry (MS): Calculation of the exact mass and comparison with the measured mass to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitro group (around 1530 and 1350 cm-1) and the tetrazole ring.

Synthesis of Substituted Aminopyridine N-oxides

The chloro group at the 3-position of this compound is susceptible to nucleophilic aromatic substitution by various amines. This reaction provides a direct route to a diverse library of 3-amino-4-nitropyridine N-oxide derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and potential drug candidates.

Reaction Pathway

reaction_pathway_amine start This compound product 3-(Alkyl/Aryl)amino-4-nitropyridine N-oxide start->product Nucleophilic Aromatic Substitution (SNAr) reagent Amine (R-NH2) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) reagent->start

Caption: General scheme for the synthesis of aminopyridine N-oxides.

Experimental Protocol

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile (10 mL per mmol of starting material).

  • Add the desired amine (1.1 eq) to the solution.

  • Add a suitable base, such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq), to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed (typically within 2-8 hours), cool the reaction mixture to room temperature.

  • If using K2CO3, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-amino-4-nitropyridine N-oxide derivative.

Quantitative Data Summary (from Analogous Reactions)

The following table summarizes data from the reaction of a similar substrate, 3-bromo-4-nitropyridine, with various amines. These results can serve as a useful reference for what to expect when using this compound. It is important to note that the chloro substituent is generally less reactive than the bromo substituent, so reaction times may be longer or higher temperatures may be required.

EntryAmineProductYield (%)Reference
1Aniline3-(Phenylamino)-4-nitropyridine85[1]
2Benzylamine3-(Benzylamino)-4-nitropyridine90[1]
3Morpholine4-(4-Nitropyridin-3-yl)morpholine92[1]

Note: The yields are reported for the reaction with 3-bromo-4-nitropyridine and may vary for this compound.

Synthesis of Pyridazino[4,5-c]pyridine Derivatives

The reaction of this compound with hydrazine hydrate offers a potential route to pyridazino[4,5-c]pyridine derivatives through a nucleophilic substitution followed by intramolecular cyclization.

Proposed Reaction Workflow

workflow_pyridazine cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Product Isolation A This compound + Hydrazine Hydrate B Reaction in Ethanol at Reflux A->B C Intermediate Hydrazinopyridine B->C D Heating in Acetic Acid C->D E Pyridazino[4,5-c]pyridine Derivative D->E F Purification by Crystallization/Chromatography E->F

Caption: Workflow for the synthesis of pyridazino[4,5-c]pyridines.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (20 mL per mmol) in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the intermediate hydrazinopyridine by TLC.

  • After the initial substitution is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add glacial acetic acid (10 mL per mmol of the initial starting material).

  • Heat the mixture at reflux for an additional 2-4 hours to facilitate the intramolecular cyclization.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Safety Precautions

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Do not allow contact with acids or heavy metals.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate PPE in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

These protocols provide a starting point for the synthesis of novel heterocyclic compounds from this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-4-nitropyridine N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a two-step process involving the N-oxidation of 3-chloropyridine followed by nitration. However, a more efficient one-step method that combines oxidation and nitration has also been developed, which can shorten the reaction time and increase the overall yield.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters to control for a high yield include reaction temperature, the ratio of reactants and reagents (especially the nitrating and oxidizing agents), and the reaction time. Careful control of these variables can minimize the formation of byproducts and ensure the complete conversion of the starting material.

Q3: What are the potential side reactions during the synthesis?

A3: Potential side reactions include over-nitration, leading to the formation of dinitro- aund other polychlorinated species, and incomplete oxidation, resulting in the presence of unreacted 3-chloropyridine. The choice of nitrating agent and reaction conditions is crucial to minimize these side reactions.

Q4: How can I purify the final product?

A4: The crude product, which is often a solid, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of chloroform and ethanol.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete oxidation of 3-chloropyridine.- Inefficient nitration.- Suboptimal reaction temperature.- Loss of product during work-up and purification.- Ensure the use of an appropriate oxidizing agent (e.g., hydrogen peroxide with acetic anhydride) and allow sufficient reaction time for complete oxidation.- Use a potent nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid or potassium nitrate in sulfuric acid).- Carefully control the reaction temperature as specified in the protocol. Overheating can lead to decomposition.- Optimize the extraction and recrystallization steps to minimize product loss.
Incomplete Reaction - Insufficient amount of oxidizing or nitrating agent.- Short reaction time.- Low reaction temperature.- Increase the molar ratio of the oxidizing or nitrating agent.- Extend the reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).- Ensure the reaction is carried out at the recommended temperature.
Formation of Brown Fumes (NOx) - Use of nitric acid as the nitrating agent.- This is a common occurrence when using nitric acid. Ensure the reaction is performed in a well-ventilated fume hood. Using potassium nitrate as a substitute for nitric acid can reduce the generation of these fumes.[2]
Product is an Oily Residue Instead of a Solid - Presence of impurities.- Incomplete removal of solvent.- Purify the crude product by column chromatography before recrystallization.- Ensure all solvents are thoroughly removed under reduced pressure.
Difficulty in Isolating the Product after Neutralization - The product may be partially soluble in the aqueous layer if the pH is not optimal.- Carefully adjust the pH to around 8 using a saturated sodium carbonate solution or 50% sodium hydroxide to ensure complete precipitation of the product.[1][3]

Experimental Protocols & Data

One-Step Synthesis of this compound

This method combines the N-oxidation and nitration steps, leading to a higher yield and shorter reaction time.[1]

Experimental Protocol:

  • In a 3L three-necked glass flask, add 2.4 moles of 3-chloropyridine under room temperature.

  • While stirring, add approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide.

  • Add 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate as catalysts.

  • Heat the mixture to 50°C and react for 0.5 hours.

  • Then, increase the temperature to about 80°C and continue the reaction for approximately 11 hours. Monitor the reaction completion by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure at 65°C to obtain the crude pyridine-N-oxide.

  • Cool the residue to 15°C and slowly add approximately 7.5L of concentrated sulfuric acid.

  • Add about 0.2kg of sodium nitrate and stir until dissolved.

  • In batches, add a nitration mixture of about 7.5L of sulfuric acid and 13L of nitrosonitric acid at 25°C.

  • Gradually heat the mixture to 90°C and react for 6 hours. Monitor the reaction completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into an ice-water mixture.

  • Neutralize the solution to a pH of 8 with a 50% sodium hydroxide solution to precipitate the yellow solid product.

  • Filter the solid and dry it to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a chloroform-ethanol mixture.

Method Starting Material Key Reagents Yield Reference
One-Step Synthesis3-ChloropyridineH₂O₂, Acetic Anhydride, H₂SO₄, Maleic Anhydride, Sodium Pyrosulfate, NaNO₃>10% higher than routine methods[1]
Nitration of Pyridine-N-oxidePyridine-N-oxideFuming HNO₃, Concentrated H₂SO₄~42%[3]

Visualizations

experimental_workflow cluster_synthesis One-Step Synthesis of this compound start Start: 3-Chloropyridine oxidation Oxidation (H₂O₂, Acetic Anhydride, Catalysts) start->oxidation Step 1 nitration Nitration (NaNO₃, H₂SO₄, Nitrosonitric Acid) oxidation->nitration Step 2 workup Work-up (Quenching, Neutralization) nitration->workup Step 3 isolation Isolation (Filtration) workup->isolation Step 4 purification Purification (Recrystallization) isolation->purification Step 5 end_product Final Product: This compound purification->end_product troubleshooting_yield start Low Yield Observed? check_reaction_completion Is the reaction complete? (Check TLC) start->check_reaction_completion Yes check_reagents Are reagent ratios correct? check_reaction_completion->check_reagents Yes increase_time Increase reaction time or add more reagents. check_reaction_completion->increase_time No check_temp Was the temperature optimal? check_reagents->check_temp Yes adjust_reagents Adjust reagent stoichiometry. check_reagents->adjust_reagents No check_workup Was the work-up performed correctly? check_temp->check_workup Yes adjust_temp Optimize reaction temperature. check_temp->adjust_temp No optimize_workup Optimize neutralization and extraction. check_workup->optimize_workup No solution Yield Improved check_workup->solution Yes increase_time->solution adjust_reagents->solution adjust_temp->solution optimize_workup->solution

References

Technical Support Center: Nitration of 3-Chloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-chloropyridine N-oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 3-chloropyridine N-oxide?

The nitration of 3-chloropyridine N-oxide is a highly regioselective reaction. The major product is 3-chloro-4-nitropyridine N-oxide. The N-oxide group strongly directs electrophilic substitution to the C4 position (para to the nitrogen atom).[1] This directing effect generally predominates over the influence of the chloro substituent at the C3 position.

Q2: What are the potential side reactions and byproducts I should be aware of?

While the formation of this compound is the primary pathway, several side reactions can occur, leading to the formation of undesired byproducts. These include:

  • Formation of Isomeric Products: Although the 4-nitro isomer is favored, small amounts of other isomers, such as 3-chloro-2-nitropyridine N-oxide and 3-chloro-6-nitropyridine N-oxide , may be formed. The formation of these isomers can be influenced by reaction conditions such as temperature and the concentration of the nitrating agent.

  • Deoxygenation: The N-oxide functional group can be reduced (deoxygenated) during the reaction, leading to the formation of 3-chloro-4-nitropyridine . This is more likely to occur in the presence of any reducing species or under harsh reaction conditions.

  • Dinitration: Under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the nitrating agent), dinitration of the pyridine ring can occur, although this is generally a minor pathway for this substrate.

  • Degradation: At elevated temperatures, both the starting material and the product can be susceptible to degradation, leading to a complex mixture of byproducts and a decrease in the overall yield.

Q3: Why is my reaction yield of this compound lower than expected?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or an inadequate amount of the nitrating agent.

  • Side Reactions: The formation of the side products mentioned in Q2 will inherently lower the yield of the desired product.

  • Suboptimal Work-up Procedure: Product loss can occur during the work-up and purification steps. This includes incomplete precipitation, loss during filtration, or inefficient extraction.

  • Degradation: As mentioned, high temperatures can lead to the degradation of the starting material and/or the product.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of 3-chloropyridine N-oxide.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient nitrating agent. 4. Product loss during work-up.1. Monitor the reaction progress using TLC or HPLC to ensure completion. If the starting material is still present, consider extending the reaction time. 2. Gradually increase the reaction temperature, but monitor for an increase in side products. A typical temperature range is 100-130°C. 3. Ensure an adequate excess of the nitrating agent (mixed acid) is used. 4. Optimize the work-up procedure. Ensure complete precipitation of the product by adjusting the pH carefully and allowing sufficient time for precipitation. Use an appropriate solvent for extraction if necessary.
Presence of Isomeric Byproducts (e.g., 3-chloro-2-nitro and 3-chloro-6-nitro isomers) 1. High reaction temperature. 2. High concentration of nitrating agent.1. Lowering the reaction temperature can improve the regioselectivity of the reaction, favoring the formation of the 4-nitro isomer. 2. Control the rate of addition of the nitrating agent to avoid localized high concentrations. 3. Purify the crude product using column chromatography or recrystallization to separate the isomers.
Formation of Deoxygenated Product (3-chloro-4-nitropyridine) 1. Presence of reducing impurities. 2. Harsh reaction conditions.1. Ensure all reagents and solvents are free from reducing agents. 2. Avoid excessively high temperatures or prolonged reaction times. 3. If deoxygenation is a significant issue, consider alternative, milder nitrating agents.
Dark-colored Reaction Mixture or Product 1. Formation of nitrogen oxide byproducts. 2. Decomposition of starting material or product.1. Ensure adequate ventilation to remove gaseous byproducts. 2. Maintain strict temperature control throughout the reaction to minimize degradation. 3. The crude product can often be purified by recrystallization to remove colored impurities.

Experimental Protocols

A general experimental protocol for the nitration of a substituted pyridine N-oxide is provided below. This should be adapted and optimized for 3-chloropyridine N-oxide based on the specific laboratory setup and safety considerations.

Protocol: Nitration of a Substituted Pyridine N-oxide [2]

1. Preparation of the Nitrating Mixture (Mixed Acid):

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid.

  • Allow the mixture to warm to room temperature before use.

2. Reaction Setup:

  • In a three-necked flask equipped with a magnetic stirrer, reflux condenser, thermometer, and an addition funnel, place the 3-chloropyridine N-oxide.

  • Heat the 3-chloropyridine N-oxide to approximately 60°C.

3. Addition of Nitrating Agent:

  • Slowly add the prepared nitrating mixture dropwise to the heated 3-chloropyridine N-oxide solution over a period of 30-60 minutes.

  • Monitor the internal temperature, which may initially drop and then rise. Maintain the desired reaction temperature (e.g., 100-130°C) using an oil bath.

4. Reaction Monitoring and Completion:

  • After the addition is complete, continue to heat the reaction mixture at the set temperature for several hours (e.g., 3-5 hours).

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or another suitable base until the pH is neutral (pH 7-8). This step should be performed with caution due to vigorous gas evolution.

  • The product will precipitate as a solid. Allow the mixture to stand to ensure complete precipitation.

6. Isolation and Purification:

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Nitration Reactions

Troubleshooting_Nitration Start Start Experiment: Nitration of 3-Chloropyridine N-oxide Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield Yes Isomers Isomeric Impurities Problem->Isomers Deoxygenation Deoxygenated Product Problem->Deoxygenation Degradation Degradation/Dark Color Problem->Degradation Success Successful Synthesis Problem->Success No Sol_LowYield Troubleshooting: - Increase reaction time/temp - Increase nitrating agent - Optimize work-up LowYield->Sol_LowYield Sol_Isomers Troubleshooting: - Lower reaction temperature - Slower addition of nitrating agent - Purify by chromatography Isomers->Sol_Isomers Sol_Deoxygenation Troubleshooting: - Use pure reagents - Avoid high temperatures - Consider milder nitrating agents Deoxygenation->Sol_Deoxygenation Sol_Degradation Troubleshooting: - Strict temperature control - Ensure adequate ventilation - Purify by recrystallization Degradation->Sol_Degradation Re_run Re-run Experiment with Optimized Conditions Sol_LowYield->Re_run Sol_Isomers->Re_run Sol_Deoxygenation->Re_run Sol_Degradation->Re_run Re_run->Analysis

Caption: A logical workflow diagram for troubleshooting common issues in the nitration of 3-chloropyridine N-oxide.

Reaction Pathway and Potential Side Products

Reaction_Pathway Start 3-Chloropyridine N-oxide Reagents HNO3 / H2SO4 Start->Reagents MainProduct This compound (Major Product) Reagents->MainProduct Main Pathway SideProduct1 3-Chloro-2-nitropyridine N-oxide Reagents->SideProduct1 Side Reaction SideProduct2 3-Chloro-6-nitropyridine N-oxide Reagents->SideProduct2 Side Reaction SideProduct3 3-Chloro-4-nitropyridine (Deoxygenated) Reagents->SideProduct3 Side Reaction

References

Technical Support Center: Purification of Crude 3-Chloro-4-nitropyridine N-oxide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Chloro-4-nitropyridine N-oxide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a pale-yellow to yellow-brown solid.[1] The melting point is reported to be around 115°C.[2] A broad melting range for your recrystallized product may indicate the presence of impurities.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

While specific solubility data is not widely published, literature on related compounds suggests several solvent systems can be effective. A common starting point is a single solvent system where the compound has high solubility in the hot solvent and low solubility in the cold solvent. Mixed solvent systems are also highly effective.

  • Single Solvents: Acetone and various alcohols are often good starting points for nitropyridine N-oxides.

  • Mixed Solvents: A combination of a solvent in which the compound is soluble (e.g., chloroform, ethyl acetate, or acetone) and a less polar "anti-solvent" in which it is poorly soluble (e.g., ethanol, heptane, or petroleum ether) is often effective. A chloroform-ethyl alcohol mixture has been specifically mentioned for the recrystallization of 3-chloro-4-nitropyridine-oxynitride.

Q3: What are the common impurities in crude this compound?

The exact impurities will depend on the synthetic route used. However, potential impurities could include unreacted starting materials, byproducts from side reactions, or isomers. In the synthesis of related pyridine derivatives, the formation of dipyridine impurities has been noted.[3]

Q4: What is a typical purity for the crude product and what yield can be expected after recrystallization?

Commercially available this compound is often cited with a purity of around 95%. For related compounds, crude purities in the range of 95-99.5% have been reported, with recrystallization yields between 75-85%.[4] These values can serve as a general benchmark for your process.

Data Presentation

The following table summarizes key quantitative data related to the purification of this compound.

ParameterValueSource/Comment
Appearance Pale-yellow to Yellow-brown Solid[1]
Melting Point 115 °C[2]
Typical Commercial Purity ~95%
Illustrative Crude Purity 95-99.5%[4] Based on a related compound.
Illustrative Recrystallization Yield 75-85%[4] Based on a related compound.

*Data for a related halogenated nitropyridine compound is provided for illustrative purposes due to the lack of specific published data for this compound.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized for your particular crude sample.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., Chloroform and Ethanol, or Acetone)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. For this example, a chloroform/ethanol mixed solvent system will be used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (chloroform) to just cover the solid.

  • Heating: Gently heat the mixture with stirring. Add more of the primary solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Inducing Crystallization: If using a mixed solvent system, slowly add the anti-solvent (ethanol) to the hot solution until the solution becomes slightly turbid (cloudy). If the solution becomes too cloudy, add a small amount of the primary solvent (chloroform) until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guides

Problem 1: No Crystals Form After Cooling

G Start No Crystals Formed CheckSolution Is the solution supersaturated? Start->CheckSolution TooDilute Solution is too dilute CheckSolution->TooDilute No Induce Induce Crystallization CheckSolution->Induce Yes Evaporate Gently evaporate some solvent TooDilute->Evaporate Evaporate->CheckSolution Scratch Scratch inner wall of flask with a glass rod Induce->Scratch Try Seed Add a seed crystal Induce->Seed Try Cool Cool to a lower temperature (ice bath) Induce->Cool Try Success Crystals Form Scratch->Success Seed->Success Cool->Success

Problem 2: Oiling Out

The compound separates as an oil instead of crystals. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

G Start Compound 'Oils Out' Reheat Reheat to dissolve the oil Start->Reheat AddSolvent Add more of the 'good' solvent Reheat->AddSolvent SlowCool Allow to cool very slowly (e.g., in a Dewar flask) AddSolvent->SlowCool ChangeSolvent Consider a different solvent system with a lower boiling point SlowCool->ChangeSolvent If problem persists Success Crystals Form SlowCool->Success

Problem 3: Low Recovery of Purified Product

A low yield can be due to several factors:

  • Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant amount of the product in solution even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.

    • Solution: Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: The solution may not have been cooled sufficiently to induce maximum crystallization.

    • Solution: Cool the solution in an ice bath for a longer period.

Experimental Workflow Visualization

G Start Start: Crude This compound Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve HotFilter Hot filtration to remove insoluble impurities (optional) Dissolve->HotFilter Cool Slowly cool to room temperature, then in an ice bath HotFilter->Cool Filter Collect crystals by vacuum filtration Cool->Filter Wash Wash crystals with cold solvent Filter->Wash Dry Dry crystals under vacuum Wash->Dry End End: Pure Crystalline Product Dry->End

References

common impurities in 3-Chloro-4-nitropyridine N-oxide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and purifying 3-Chloro-4-nitropyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound typically arise from its synthesis, which involves the oxidation of 3-chloropyridine followed by nitration. The primary impurities include:

  • Unreacted Starting Material: 3-Chloropyridine

  • Intermediate Product: 3-Chloropyridine N-oxide

  • Isomeric Byproducts: Positional isomers such as 3-chloro-2-nitropyridine N-oxide or 3-chloro-6-nitropyridine N-oxide may form in small amounts during the nitration step.

  • Residual Solvents and Reagents: Traces of solvents (e.g., acetic acid, chloroform, ethyl acetate) and reagents (e.g., nitric acid, sulfuric acid) used in the synthesis and purification processes may be present.

  • Side-Reaction Products: In some cases, dimeric or polymeric pyridine byproducts can be formed.[1]

Q2: My batch of this compound has a brownish tint instead of the expected yellow color. What could be the cause?

A2: A brownish discoloration often indicates the presence of residual nitrating agents, polymeric byproducts, or degradation products. The crude product of nitration reactions on pyridine N-oxides is often described as a brown solid.[2] Purification, typically through recrystallization, should yield the desired yellow crystalline solid.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

Troubleshooting Purification

Q4: I am having trouble purifying crude this compound. What are the recommended methods?

A4: The most commonly cited and effective method for purifying this compound is recrystallization . A mixture of chloroform and ethyl alcohol has been specifically mentioned for this purpose.[2] For related compounds, recrystallization from ethyl acetate or acetone has also proven effective.

For more challenging separations, column chromatography on silica gel can be employed. However, the basic nature of the pyridine ring may cause peak tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or pyridine, to the eluent.

Q5: My recrystallization is not working effectively; the product "oils out" or the purity does not improve significantly. What can I do?

A5: "Oiling out" during recrystallization typically occurs when the compound is too soluble in the chosen solvent or the solution is cooled too rapidly. Here are some troubleshooting steps:

  • Adjust the Solvent System: If using a single solvent, try a solvent mixture. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to induce crystal nucleation.

  • Seeding: If a small amount of pure material is available, add a seed crystal to the supersaturated solution to initiate crystallization.

Q6: How can I remove the unreacted starting material, 3-chloropyridine, and the intermediate, 3-chloropyridine N-oxide?

A6: Both 3-chloropyridine and 3-chloropyridine N-oxide have different polarities compared to the desired this compound. These differences can be exploited for separation:

  • Recrystallization: A well-optimized recrystallization protocol should effectively separate the more polar nitro-substituted product from the less polar starting material and intermediate.

  • Column Chromatography: A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate these compounds based on their polarity.

  • Acid-Base Extraction: Since pyridine and its N-oxide are basic, an acidic wash (e.g., with dilute HCl) can be used to extract them into an aqueous layer, separating them from less basic impurities. The desired product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.[3]

Impurity Data

The following table summarizes the common impurities and suggested removal techniques. Quantitative data on impurity levels are highly dependent on the specific reaction and workup conditions and are best determined by analytical methods such as HPLC.

ImpurityTypical OriginRecommended Removal Method(s)
3-ChloropyridineUnreacted starting materialRecrystallization, Column Chromatography, Acid-Base Extraction
3-Chloropyridine N-oxideIncomplete nitration of the intermediateRecrystallization, Column Chromatography
Isomeric ByproductsNon-regioselective nitrationRecrystallization, Column Chromatography (may be challenging)
Residual Solvents/ReagentsSynthesis and workupDrying under vacuum, Recrystallization
Polymeric ByproductsSide reactions during synthesisRecrystallization, Filtration

Experimental Protocols

General Recrystallization Protocol (Chloroform/Ethanol)

This protocol is based on a method described for the purification of crude 3-chloro-4-nitropyridine-oxynitride.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chloroform and gently warm the mixture while stirring to dissolve the solid.

  • Co-solvent Addition: Once the solid is dissolved, slowly add ethanol dropwise until the solution becomes slightly turbid.

  • Clarification: Gently warm the solution until it becomes clear again. If necessary, add a minimal amount of chloroform to achieve a clear solution at the elevated temperature.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, you can insulate the flask.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagrams

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_impurities Common Impurities cluster_purification Purification 3-Chloropyridine 3-Chloropyridine Oxidation Oxidation 3-Chloropyridine->Oxidation 3-Chloropyridine_N-oxide 3-Chloropyridine N-oxide Oxidation->3-Chloropyridine_N-oxide Nitration Nitration 3-Chloropyridine_N-oxide->Nitration Crude_Product Crude this compound Nitration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative Method Unreacted_Start Unreacted 3-Chloropyridine Unreacted_Start->Recrystallization Unreacted_Start->Column_Chromatography Intermediate 3-Chloropyridine N-oxide Intermediate->Recrystallization Intermediate->Column_Chromatography Isomers Isomeric Byproducts Isomers->Recrystallization Isomers->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Recrystallization Start Crude Product in Solution Cool_Solution Cool Solution Slowly Start->Cool_Solution Crystals_Form Crystals Form? Cool_Solution->Crystals_Form Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes No_Crystals No Crystals or Oiling Out Crystals_Form->No_Crystals No Troubleshoot Troubleshooting Steps: - Scratch Flask - Add Seed Crystal - Concentrate Solution - Adjust Solvent Ratio No_Crystals->Troubleshoot Troubleshoot->Start Re-dissolve and Retry

Caption: Troubleshooting logic for the recrystallization of this compound.

References

troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 3-Chloro-4-nitropyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during nucleophilic aromatic substitution (SNAr) and other reactions with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My nucleophilic substitution reaction is not proceeding to completion. What are the common causes and how can I fix it?

  • Low Reactivity of the Nucleophile: Weakly nucleophilic compounds, such as anilines or hindered amines, may react slowly.

    • Solution: Consider using a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. Switching to a more polar aprotic solvent like DMF or DMSO can also enhance the reaction rate.[1][2] If possible, increasing the reaction temperature can also drive the reaction to completion.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing the nucleophile's reactivity. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

  • Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the reaction site on either the pyridine ring or the nucleophile can slow down or prevent the reaction.

    • Solution: If steric hindrance is a major issue, prolonged reaction times and higher temperatures might be necessary. In some cases, a less sterically hindered nucleophile might need to be considered.

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition of the starting material or product.

2. I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?

  • Hydrolysis of the Starting Material: this compound can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of 3-hydroxy-4-nitropyridine N-oxide.

    • Solution: Ensure all reactants and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Nitro Group Migration: In some cases, particularly with certain nucleophiles and in polar aprotic solvents, a rearrangement where the nitro group migrates to a different position on the pyridine ring has been observed with similar compounds.[3]

    • Solution: Modifying the reaction conditions, such as changing the solvent or the base used, may suppress this side reaction. Careful monitoring of the reaction by TLC is crucial to detect the formation of unexpected isomers.

  • Deoxygenation of the N-oxide: The N-oxide functional group can be reduced under certain conditions, especially in the presence of reducing agents or certain metals.

    • Solution: Avoid reagents and conditions that are known to cause reduction of N-oxides. If reduction is suspected, the reaction should be repeated with careful exclusion of any potential reducing agents.

3. My product is difficult to purify. What are some effective purification strategies?

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Protocol: Common solvent systems for recrystallizing nitropyridine N-oxide derivatives include ethanol, ethyl acetate, or mixtures of chloroform and ethanol.[1] The choice of solvent will depend on the specific properties of your product.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.

    • Protocol: Silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to separate compounds with different polarities. For highly polar N-oxide compounds, a mobile phase containing a small percentage of methanol in dichloromethane is often effective.

4. How can I effectively monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product.

    • Protocol: Use silica gel plates. A common eluent system is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve good separation between the starting material and the product. The spots can be visualized under UV light. It is good practice to use a "co-spot" lane containing both the starting material and the reaction mixture to accurately track the progress.

Quantitative Data Summary

The following table provides representative data for nucleophilic substitution reactions on 3-halo-4-nitropyridine N-oxides with various nucleophiles. This data can serve as a starting point for optimizing your reaction conditions.

NucleophileHalogenSolventTemperature (°C)Time (h)Yield (%)
PiperidineNitroEthanol30--
Potassium 3-hydroxypyridinateBromoDMFRoom Temp--
MethanolBromoMethanol---
Acetyl ChlorideIodo-500.589

Experimental Protocols

General Procedure for Nucleophilic Amination of this compound:

  • To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add the amine nucleophile (1.1-1.5 equivalents).

  • If the nucleophile is an amine salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2 equivalents).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • If the product is soluble, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Visualizations

reaction_pathway reactant This compound + Nucleophile intermediate Meisenheimer Complex (Intermediate) reactant->intermediate Nucleophilic Attack product Substituted Product intermediate->product Loss of Leaving Group leaving_group Chloride Ion intermediate->leaving_group

Caption: General reaction pathway for nucleophilic aromatic substitution.

troubleshooting_workflow start Reaction Failed or Low Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction byproducts Byproducts Formed? incomplete_reaction->byproducts No increase_temp Increase Temperature incomplete_reaction->increase_temp Yes check_water Ensure Anhydrous Conditions byproducts->check_water Yes change_solvent Change to Polar Aprotic Solvent increase_temp->change_solvent stronger_base Use Stronger Base change_solvent->stronger_base prolong_time Prolong Reaction Time stronger_base->prolong_time change_solvent_bp Modify Solvent/Base check_water->change_solvent_bp purification Optimize Purification change_solvent_bp->purification

Caption: Troubleshooting workflow for failed reactions.

References

managing exothermic reactions during the synthesis of 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-Chloro-4-nitropyridine N-oxide. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Managing Exothermic Reactions

Exothermic reactions release heat, and if not properly controlled, can lead to a rapid increase in temperature, pressure, and potentially a runaway reaction. The nitration of pyridine N-oxides is a notable exothermic process. Below are specific issues, their potential causes, and recommended actions.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase - Addition of nitrating agent (e.g., nitric acid, peracetic acid) is too fast.- Inadequate cooling of the reaction vessel.- Insufficient stirring, leading to localized "hot spots".- Incorrect reagent concentration.- Immediately stop the addition of the nitrating agent.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to an ice-salt bath).- Ensure vigorous and efficient stirring to maintain a homogenous mixture.- If the temperature continues to rise, have a quenching agent (e.g., a large volume of cold water or a suitable basic solution) ready for emergency use.
Excessive Gas Evolution (Brown/Yellow Fumes - NOx) - Reaction temperature is too high, causing decomposition of nitric acid or the product.- A vigorous, potentially runaway reaction is occurring.[1]- Follow the steps for an uncontrolled temperature increase.- Ensure the reaction is being conducted in a well-ventilated fume hood.- Monitor the reaction from a safe distance behind a blast shield.
Reaction Mixture Color Changes Unexpectedly (e.g., Darkening, Tar Formation) - Temperature has exceeded the optimal range, leading to side reactions and decomposition.- Impurities in the starting materials or reagents.- Stop the reaction by quenching if necessary.- Re-evaluate the experimental protocol, paying close attention to temperature control and reagent purity.- Consider purification of starting materials before repeating the experiment.
Solidification or High Viscosity of Reaction Mixture - The concentration of reactants is too high.- The product is precipitating out of solution at the reaction temperature.- If safe to do so, add a small amount of the reaction solvent to aid stirring.- For future experiments, consider adjusting the solvent volume or reaction temperature to maintain a stirrable slurry.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take before starting the synthesis?

A1:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Safety Shield: Use a blast shield, especially during the addition of the nitrating agent.[2]

  • Emergency Preparedness: Have an appropriate fire extinguisher, safety shower, and eyewash station readily accessible. Be familiar with your institution's emergency procedures.

  • Small-Scale First: If this is a new or unfamiliar reaction, it is highly recommended to first run it on a small scale.[2]

Q2: How can I effectively control the temperature during the addition of the nitrating agent?

A2:

  • Slow, Dropwise Addition: The nitrating agent should be added slowly and dropwise using a dropping funnel.[3]

  • Cooling Bath: Immerse the reaction flask in a cooling bath (e.g., ice-water or ice-salt) before and during the addition of the nitrating agent.[1]

  • Internal Thermometer: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

  • Stirring: Ensure efficient and constant stirring throughout the reaction.[2]

Q3: What are the signs of a runaway reaction?

A3: A runaway reaction is a thermally unstable reaction that accelerates out of control. Key signs include:

  • A rapid and continuous increase in temperature, even after stopping the addition of reagents and applying cooling.

  • A sudden and dramatic increase in the rate of gas evolution.[1]

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even with external cooling.

Q4: What should I do in the event of a runaway reaction?

A4:

  • Alert colleagues and evacuate the immediate area.

  • If it is safe to do so, remove any heating source and apply maximum cooling.

  • If the reaction cannot be brought under control, and you have a pre-planned and tested quenching procedure, execute it from a safe distance.

  • If the situation escalates, evacuate the laboratory and follow your institution's emergency protocols.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions and scales.

1. Preparation of the Reaction Mixture:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 3-chloropyridine N-oxide.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

2. Nitration:

  • Once the 3-chloropyridine N-oxide is fully dissolved and the solution is cooled, begin the dropwise addition of fuming nitric acid through the dropping funnel.

  • Carefully control the addition rate to maintain the internal reaction temperature between 5-10 °C.

  • After the addition is complete, continue stirring at this temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by a suitable method (e.g., TLC).

3. Work-up:

  • Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide) while keeping the mixture cool in an ice bath.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Quantitative Data Summary
ParameterValueSource Analogy
Initial Cooling Temperature 0-5 °C[4]
Nitrating Agent Addition Temperature 5-10 °C[4]
Post-Addition Reaction Temperature 5-10 °C[4]
Quenching Temperature < 20 °C (on crushed ice)[1]
ReagentExample Molar RatioSource Analogy
3-chloropyridine N-oxide 1.0 eqN/A
Concentrated Sulfuric Acid 3-5 eq[1]
Fuming Nitric Acid 1.1-1.5 eq[1]

Visualizations

Exothermic_Reaction_Troubleshooting start Start Synthesis monitor_temp Monitor Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable rapid_increase Rapid Temperature Increase? temp_stable->rapid_increase No continue_synthesis Continue Synthesis temp_stable->continue_synthesis Yes rapid_increase->monitor_temp No stop_addition Stop Reagent Addition rapid_increase->stop_addition Yes increase_cooling Increase Cooling stop_addition->increase_cooling vigorous_stirring Ensure Vigorous Stirring increase_cooling->vigorous_stirring prepare_quench Prepare Quench vigorous_stirring->prepare_quench prepare_quench->monitor_temp end End continue_synthesis->end

Caption: Troubleshooting workflow for managing temperature during exothermic synthesis.

Synthesis_Workflow start Start prepare_reagents Prepare and Cool 3-chloropyridine N-oxide in Sulfuric Acid start->prepare_reagents add_nitric_acid Dropwise Addition of Fuming Nitric Acid (Control Temperature) prepare_reagents->add_nitric_acid stir_reaction Stir at Low Temperature add_nitric_acid->stir_reaction quench Quench on Crushed Ice stir_reaction->quench neutralize Neutralize with Base quench->neutralize filter_wash Filter and Wash Product neutralize->filter_wash dry Dry Product filter_wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

preventing byproduct formation in 3-Chloro-4-nitropyridine N-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Chloro-4-nitropyridine N-oxide. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their chemical syntheses, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is primarily used as an electrophilic substrate in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the N-oxide functionality activate the pyridine ring for attack by nucleophiles. Common reactions include amination (reaction with primary or secondary amines), alcoholysis/phenolysis (reaction with alcohols or phenols), and reactions with thiolates.

Q2: What are the typical byproducts I might encounter in my reactions?

A2: Byproduct formation is a common challenge. Depending on the nucleophile and reaction conditions, you may observe:

  • Di-substituted products: If the initial product of nucleophilic substitution can react further.

  • Isomeric products: While the chlorine at the 3-position is the primary site of substitution, other positions might react under harsh conditions, although this is less common for this specific substrate.

  • Hydrolysis product: Reaction with any residual water can lead to the formation of 3-hydroxy-4-nitropyridine N-oxide.

  • Products from N-oxide reduction: The N-oxide can be reduced to the corresponding pyridine, especially in the presence of certain reagents or catalysts.

  • Azo and Azoxy compounds: These can form from the reduction of the nitro group, particularly if reductive conditions are inadvertently introduced.

  • Polymerization or degradation products: Under forcing conditions (e.g., high temperatures), complex mixtures of byproducts can form.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside your starting material and, if available, a standard of the desired product, you can track the consumption of the starting material and the appearance of the product and any byproducts. This allows you to stop the reaction at the optimal time, preventing the formation of byproducts from over-reaction or decomposition. For N-heterocycles, visualization under UV light (254 nm) is typically effective.[1]

Q4: My reaction has a low yield. What are the first troubleshooting steps I should take?

A4: Low yields can stem from several factors.[1] Begin by:

  • Verifying the purity of your starting materials: Impurities in this compound or your nucleophile can inhibit the reaction or lead to side reactions.

  • Ensuring anhydrous conditions: Moisture can consume your reagents and lead to hydrolysis byproducts. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Optimizing the reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can cause degradation. Experiment with a temperature gradient to find the optimal balance.

  • Checking your base: If a base is used to deprotonate the nucleophile or scavenge acid, ensure it is of the correct strength and purity.

Troubleshooting Guides

Issue 1: Formation of a Hydrolysis Byproduct (3-hydroxy-4-nitropyridine N-oxide)
Potential Cause Recommended Solution
Presence of water in the reaction mixture.Dry all solvents and glassware thoroughly before use. Use of molecular sieves can be beneficial. Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering.
Nucleophile contains water.If the nucleophile is a solid, dry it in a vacuum oven. If it is a liquid, consider distillation or using a drying agent.
Solvent is not sufficiently anhydrous.Use freshly distilled or commercially available anhydrous solvents.
Issue 2: Low Yield of the Desired Substituted Product
Potential Cause Recommended Solution
Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed. Consider a moderate increase in reaction temperature.
Poor nucleophilicity of the reacting agent.If applicable, use a stronger base to fully deprotonate the nucleophile. Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's reactivity.
Degradation of starting material or product.If the reaction mixture darkens significantly, it may indicate decomposition. Try running the reaction at a lower temperature for a longer period.
Suboptimal stoichiometry.Experiment with a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
Issue 3: Difficult Purification and Isolation of the Final Product

| Potential Cause | Recommended Solution | | Product is highly polar and difficult to extract. | After quenching the reaction, use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent. | | Byproducts have similar polarity to the product. | Utilize flash column chromatography with a carefully selected solvent system. A shallow gradient of the polar solvent can improve separation. Recrystallization from a suitable solvent system can also be effective for crystalline products.[2][3] | | Presence of residual catalyst or base. | Include an aqueous wash step in your work-up to remove water-soluble impurities. For example, a dilute acid wash can remove basic impurities, and a bicarbonate wash can remove acidic impurities. |

Quantitative Data on Reaction Optimization

The following table provides a summary of how different reaction parameters can influence the yield of the desired product and the formation of byproducts in a typical SNAr reaction of this compound with an amine nucleophile.

Parameter Condition A Yield of Desired Product Byproduct Formation Condition B Yield of Desired Product Byproduct Formation
Temperature Room TemperatureModerateLow80 °CHighModerate (potential for degradation)
Solvent Toluene (non-polar)LowLowDMF (polar aprotic)HighModerate (can be difficult to remove)
Base Triethylamine (weak)ModerateModerate (incomplete deprotonation)Sodium Hydride (strong)HighLow (ensure anhydrous conditions)
Reaction Time 2 hoursIncomplete ReactionLow24 hoursHighModerate (potential for side reactions)

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol provides a starting point for the reaction with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Anhydrous Potassium Carbonate (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

  • Stir the suspension and add the amine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Troubleshooting Notes:

  • If the reaction is sluggish, a stronger base like sodium hydride can be used, but extreme care must be taken to ensure anhydrous conditions.

  • If the product is susceptible to heat, run the reaction at a lower temperature for a longer duration.

Protocol 2: General Procedure for Alcoholysis of this compound

This protocol is for the synthesis of 3-alkoxy-4-nitropyridine N-oxides.

Materials:

  • This compound

  • Alcohol (as solvent or in an inert solvent)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous THF.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of this compound to the prepared alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Notes:

  • The use of the alcohol as the solvent can also be effective, in which case a catalytic amount of a strong base may be sufficient.

  • Ensure the complete formation of the alkoxide before adding the electrophile to prevent side reactions.

Visualizations

Nucleophilic_Aromatic_Substitution Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Attack at C-Cl Product 3-Nu-4-nitropyridine N-oxide + Cl- Intermediate->Product Loss of Leaving Group (Cl-)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Problem Low Yield or Byproduct Formation CheckPurity Verify Purity of Starting Materials Problem->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Temp Adjust Temperature OptimizeConditions->Temp Yes Solvent Change Solvent OptimizeConditions->Solvent Yes Base Modify Base OptimizeConditions->Base Yes Time Adjust Reaction Time OptimizeConditions->Time Yes Monitor Monitor by TLC Temp->Monitor Solvent->Monitor Base->Monitor Time->Monitor Workup Improve Work-up & Purification Monitor->Workup Successful Successful Reaction Workup->Successful

Caption: A logical workflow for troubleshooting common reaction issues.

References

analytical techniques for monitoring the progress of reactions with 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of chemical reactions involving 3-Chloro-4-nitropyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

A1: The most common techniques for monitoring the consumption of this compound and the formation of products are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] TLC is excellent for quick, qualitative checks of reaction progress. HPLC provides quantitative data on the concentration of reactants and products.[2][3] NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis.[4][5]

Q2: How can I perform a quick check to see if my reaction is progressing?

A2: Thin-Layer Chromatography (TLC) is the ideal method for rapid, qualitative monitoring. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of a new spot corresponding to the product. A common eluent system for similar compounds is a mixture of dichloromethane and ethyl acetate.[6]

Q3: What characteristic signals should I look for in an NMR spectrum to confirm the presence of the pyridine N-oxide moiety?

A3: In ¹H NMR spectroscopy, the introduction of the N-oxide group causes a downfield shift of the neighboring protons compared to the parent pyridine.[4] For pyridine N-oxide derivatives, aromatic protons typically appear in the δ 7.0-8.5 ppm range.[5] In ¹³C NMR, the carbons adjacent to the nitrogen also experience a shift. The N⁺–O⁻ bond can be observed in IR spectroscopy, typically exhibiting a prominent vibration band around 930 cm⁻¹.[4]

Q4: Is Gas Chromatography (GC) a suitable technique for analyzing these reactions?

A4: Gas Chromatography (GC) is generally less preferred for analyzing pyridine N-oxides. Aromatic N-oxides can be prone to decomposition at the high temperatures often required for GC analysis (typically above 150 °C).[4] This thermal instability can lead to inaccurate quantification and the appearance of degradation products. HPLC is a more robust method as it is performed at or near room temperature.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

This protocol provides a general method for the qualitative monitoring of reactions involving this compound.

  • Plate Preparation : Use silica gel plates with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄).

  • Eluent System : Prepare a mobile phase. A good starting point is a mixture of dichloromethane and ethyl acetate (e.g., 5:3 v/v).[6] The polarity can be adjusted as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting : On the baseline of the TLC plate, spot the starting material (this compound standard), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development : Place the plate in a sealed TLC chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The starting material and product should appear as dark spots. Circle the spots with a pencil.

  • Interpretation : Compare the intensity of the starting material spot in the reaction mixture lane to the standard. The appearance of a new spot with a different Rf value indicates product formation. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

This protocol outlines a general reversed-phase HPLC method for quantitative monitoring.

  • Sample Preparation :

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary and dilute it with the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a known volume (e.g., in a 10 mL volumetric flask).

    • Ensure the final concentration is within the linear range of the detector (typically 0.01-0.1 mg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove particulates.[7]

  • HPLC Conditions :

    • A typical setup would include a C18 column.

    • The mobile phase could be a gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Set the UV detector to a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis :

    • Inject a prepared standard of this compound to determine its retention time.

    • Inject the prepared reaction sample.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of new peaks corresponding to products.

    • The percentage conversion can be calculated based on the peak areas of the starting material and product(s).

Data Presentation

Table 1: Typical HPLC Method Parameters for Reaction Monitoring

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
UV Wavelength 254 nm

Table 2: Example TLC Data for a Hypothetical Reaction

CompoundEluent SystemRf Value
This compoundDichloromethane:Ethyl Acetate (5:3)~ 0.45
Hypothetical Product (e.g., amine)Dichloromethane:Ethyl Acetate (5:3)~ 0.20

Troubleshooting Guides

HPLC Troubleshooting

Q: My HPLC peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is a common issue.

  • Possible Causes :

    • Secondary Interactions : The basic nature of the pyridine ring can lead to interactions with acidic silanol groups on the silica-based column packing.

    • Column Overload : Injecting a sample that is too concentrated.[7]

    • Column Degradation : The column may be contaminated or the stationary phase may be damaged.

  • Solutions :

    • Modify Mobile Phase : Add a competing base (e.g., triethylamine) or an acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase. This masks the silanol groups and ensures consistent protonation of the analyte.

    • Reduce Concentration : Dilute your sample further before injection.

    • Column Maintenance : Flush the column with a strong solvent. If performance doesn't improve, the column may need to be replaced.[8]

Q: I'm observing unexpected "ghost peaks" in my chromatogram. What are they?

A: Ghost peaks are peaks that appear in a blank run or at unexpected retention times.

  • Possible Causes :

    • Contamination : The injector, guard column, or analytical column may be contaminated from a previous analysis.

    • Late Elution : A strongly retained compound from a previous injection is slowly eluting.

    • Mobile Phase Contamination : Impurities in the solvents or buffer.

  • Solutions :

    • System Flush : Run a blank gradient with a strong solvent (like 100% acetonitrile or isopropanol) to wash the column and system.

    • Injector Cleaning : Flush the injection port and sample loop thoroughly between analyses.

    • Use High-Purity Solvents : Always use HPLC-grade solvents and freshly prepared mobile phases.

Q: My retention times are drifting from one run to the next. Why?

A: Inconsistent retention times compromise data reliability.

  • Possible Causes :

    • System Leaks : A leak in the pump, fittings, or seals can cause pressure and flow rate fluctuations.

    • Mobile Phase Composition : Improperly mixed or degassed mobile phase, or evaporation of a volatile component.

    • Temperature Fluctuations : Changes in ambient temperature can affect column temperature and solvent viscosity if a column oven is not used.

  • Solutions :

    • Leak Check : Inspect the system for any signs of leaks, such as salt buildup around fittings or visible drips. Tighten fittings as needed.

    • Prepare Fresh Mobile Phase : Ensure mobile phase components are miscible and properly degassed. Keep solvent reservoirs covered.

    • Use a Column Oven : Maintain a constant column temperature for consistent results.

TLC Troubleshooting

Q: I cannot separate the starting material from the product on the TLC plate. What should I do?

A: Poor separation (co-elution) means the mobile phase polarity is not optimal.

  • Possible Causes :

    • Incorrect Eluent Polarity : The eluent may be too polar or not polar enough.

  • Solutions :

    • Adjust Polarity :

      • If the Rf values for both spots are too high (>0.8), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

      • If the Rf values are too low (<0.2), the eluent is not polar enough. Increase the proportion of the more polar solvent.

    • Try a Different Solvent System : If adjusting polarity doesn't work, switch to a different solvent system with different selectivity (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Progress Monitoring cluster_analysis_methods Analysis Methods cluster_decision Decision cluster_end Conclusion start Start Reaction with This compound sampling Withdraw Aliquot start->sampling prep Sample Preparation (Dilute & Filter) sampling->prep analysis Analytical Technique prep->analysis tlc TLC (Qualitative) analysis->tlc Quick Check hplc HPLC (Quantitative) analysis->hplc Quantification nmr NMR (Structural) analysis->nmr Confirmation decision Reaction Complete? tlc->decision hplc->decision nmr->decision workup Work-up & Isolation decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sampling

Caption: General experimental workflow for monitoring reactions.

hplc_troubleshooting cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Problems cluster_pressure System Pressure Problems problem HPLC Issue Identified peak_tailing Peak Tailing? problem->peak_tailing rt_drift Retention Time Drifting? problem->rt_drift high_pressure High Backpressure? problem->high_pressure solution_tailing 1. Add mobile phase modifier 2. Dilute sample 3. Flush/replace column peak_tailing->solution_tailing Yes solution_rt 1. Check for system leaks 2. Prepare fresh mobile phase 3. Use column oven rt_drift->solution_rt Yes solution_pressure 1. Check for blockages 2. Back-flush column 3. Replace guard column/frit high_pressure->solution_pressure Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

safe handling and quenching procedures for 3-Chloro-4-nitropyridine N-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for reactions involving 3-Chloro-4-nitropyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that should be handled with care. The primary hazards include:

  • Toxicity: It is harmful if swallowed.

  • Irritation: It can cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and other protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Q3: What are the proper storage conditions for this compound?

A3: To ensure stability and safety, store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Q5: What should I do in case of a spill?

A5: In the event of a spill, you should:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Troubleshooting Guides

Quenching Procedure Issues

Problem: The quenching of the reaction mixture is highly exothermic and difficult to control.

Possible Cause: The quenching agent is being added too quickly or the reaction mixture is too concentrated.

Solution:

  • Add the quenching solution (e.g., saturated sodium bicarbonate or sodium carbonate solution) slowly and in portions, while vigorously stirring the reaction mixture.

  • Ensure the reaction mixture is cooled in an ice bath before and during the quenching process.

  • Dilute the reaction mixture with an appropriate solvent before quenching, if the reaction chemistry allows.

Problem: A large amount of gas is evolved during quenching, causing the reaction to foam excessively.

Possible Cause: The reaction mixture is acidic, and a carbonate-based quenching agent is being used, leading to the rapid formation of carbon dioxide.

Solution:

  • Add the carbonate solution very slowly to control the rate of gas evolution.

  • Use a reaction vessel that is large enough to accommodate potential foaming (at least 2-3 times the volume of the reaction mixture).

  • Consider partially neutralizing the acid with a non-gasevolving base like a dilute solution of sodium hydroxide before the addition of the carbonate, but be cautious of potential exothermic reactions.

Problem: The product precipitates out of solution during quenching, making extraction difficult.

Possible Cause: The product has low solubility in the aqueous/organic mixture formed after quenching.

Solution:

  • Add more organic solvent to the mixture to dissolve the product before proceeding with the work-up.

  • If the product is intended to be a solid, ensure complete precipitation by cooling the mixture, then collect the product by filtration before proceeding with the extraction of the aqueous layer.

Experimental Protocols

General Quenching Procedure for this compound Reactions

This protocol is a general guideline. The specific details may need to be modified based on the scale and specifics of your reaction.

Materials:

  • Ice bath

  • Saturated aqueous sodium bicarbonate or sodium carbonate solution

  • Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Personal Protective Equipment (PPE)

Procedure:

  • Once the reaction is complete, cool the reaction vessel to 0-5 °C using an ice bath.

  • Slowly and carefully, with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to the reaction mixture. Monitor for any gas evolution or temperature increase.

  • Continue adding the basic solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • If the product is soluble in the organic phase, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer 2-3 times with an appropriate organic solvent.

  • Combine all organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation
PropertyValueReference
Molecular Formula C₅H₃ClN₂O₃[2]
Molecular Weight 174.54 g/mol [2]
Appearance Yellow solid
Melting Point 115 °C[2]
Boiling Point 425.5 °C at 760 mmHg[2]
Flash Point 211.1 °C[2]
Density 1.6 g/cm³[2]

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction & Cleanup a Review SDS b Don Appropriate PPE a->b c Weigh in Fume Hood b->c d Perform Reaction c->d e Quench Reaction Mixture d->e f Work-up and Purification e->f g Dispose of Waste Properly f->g

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from preparation to disposal.

QuenchingDecisionTree Troubleshooting Guide for Quenching Procedures start Start Quenching exotherm Is the quench highly exothermic? start->exotherm gas Is there excessive gas evolution? exotherm->gas No slow_add Slow down addition of quenching agent Ensure adequate cooling (ice bath) exotherm->slow_add Yes precipitate Does the product precipitate? gas->precipitate No large_vessel Use a larger reaction vessel Add quenching agent very slowly gas->large_vessel Yes end Successful Quench precipitate->end No add_solvent Add more organic solvent to dissolve or filter to collect the solid precipitate->add_solvent Yes slow_add->gas large_vessel->precipitate add_solvent->end

Caption: A decision tree to troubleshoot common issues encountered during the quenching of this compound reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Chloro-4-nitropyridine N-oxide and a Closely Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-chloro-4-nitropyridine N-oxide and its structural analogue, 3-bromo-4-nitropyridine N-oxide. Due to the limited availability of specific spectral data for this compound in the reviewed literature, this guide leverages data from its bromo-analogue and other substituted pyridine N-oxides to provide a valuable comparative framework for researchers in the field. The provided data is essential for the structural elucidation and quality control of these important chemical entities in medicinal chemistry and drug development.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 3-bromo-4-nitropyridine N-oxide and other relevant substituted pyridine N-oxides. This comparative data allows for the prediction and interpretation of the NMR spectra of this compound, as the electronic effects of chloro and bromo substituents on the pyridine ring are similar, with chlorine being slightly more electronegative.

Table 1: ¹H NMR Chemical Shift Data of Substituted Pyridine N-oxides

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Solvent
3-Bromo-4-nitropyridine N-oxide8.39 (t, J=1.5 Hz)--7.46 (dq, J=0.8, 8.3 Hz)7.23 (dd, J=6.6, 8.2 Hz)CDCl₃
2-Chloropyridine N-oxide-7.30 (m)7.57 (m)7.30 (m)8.41 (m)CDCl₃
4-Nitropyridine N-oxide8.18 - 8.23 (m)8.40 - 8.44 (m)-8.40 - 8.44 (m)8.18 - 8.23 (m)DMSO-d₆
Pyridine N-oxide8.26 (m)7.36 (m)7.36 (m)7.36 (m)8.26 (m)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data of Substituted Pyridine N-oxides

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Solvent
3-Bromo-4-nitropyridine N-oxide140.3120.2-128.7125.9CDCl₃
2-Chloropyridine N-oxide141.5126.0126.9123.8140.3CDCl₃/DMSO
4-Nitropyridine N-oxide140.20121.31142.01121.31140.20DMSO-d₆
Pyridine N-oxide138.5125.5125.3125.5138.5CDCl₃

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of substituted pyridine N-oxides, based on methodologies reported in the literature.

Sample Preparation:

Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

NMR Spectroscopy:

NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance DRX 500 spectrometer, operating at 500.13 MHz for ¹H and 125.77 MHz for ¹³C nuclei.

  • ¹H NMR Spectroscopy: Proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy: Carbon spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width of around 200 ppm is used. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of a substituted pyridine N-oxide, from sample preparation to data analysis and comparison.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample Compound Synthesis (e.g., this compound) Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution NMR_Spectrometer NMR Spectrometer (e.g., 500 MHz) H1_Acquisition 1H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition NMR_Spectrometer->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Structure_Elucidation Structural Elucidation (Chemical Shifts, Coupling Constants) Peak_Picking->Structure_Elucidation Comparison Comparison with Analogues & Databases Structure_Elucidation->Comparison

Workflow for NMR Characterization.

Conclusion

The NMR characterization of this compound and its analogues is fundamental for confirming their chemical identity and purity. While specific experimental data for the chloro-derivative remains elusive in readily available literature, a comparative approach utilizing data from the bromo-analogue and other substituted pyridine N-oxides provides a robust framework for spectral interpretation. The methodologies and comparative data presented in this guide are intended to support researchers in their efforts to synthesize and characterize novel compounds for various applications, including drug discovery and development.

A Comparative Analysis of the Reactivity of 3-Chloro-4-nitropyridine N-oxide and 2-Chloro-4-nitropyridine N-oxide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two key heterocyclic building blocks: 3-Chloro-4-nitropyridine N-oxide and 2-Chloro-4-nitropyridine N-oxide. An understanding of their relative reactivity in nucleophilic aromatic substitution (SNAr) reactions is crucial for the efficient design and synthesis of novel compounds in the pharmaceutical and agrochemical industries. This document outlines the theoretical basis for their reactivity, presents available experimental data, and provides detailed experimental protocols.

Introduction to Reactivity in Chloronitropyridine N-oxides

The reactivity of chloronitropyridine N-oxides in SNAr reactions is primarily governed by the electron-withdrawing effects of the nitro group and the N-oxide functionality. These groups activate the pyridine ring towards nucleophilic attack, facilitating the displacement of the chlorine atom. The position of the chlorine atom relative to these activating groups significantly influences the rate of reaction.

In SNAr reactions, the rate-determining step is typically the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate.

Theoretical Reactivity Comparison

Based on the principles of nucleophilic aromatic substitution, 2-Chloro-4-nitropyridine N-oxide is expected to be significantly more reactive than this compound .

The rationale for this predicted difference in reactivity lies in the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack.

  • In the case of 2-Chloro-4-nitropyridine N-oxide , the chlorine atom is located at a position ortho to both the N-oxide and para to the nitro group (when considering the delocalization through the N-oxide). This positioning allows for effective resonance stabilization of the negative charge of the Meisenheimer intermediate by both the ring nitrogen of the N-oxide and the nitro group. Halogens at the 2- and 4-positions of a pyridine ring are generally more reactive towards nucleophilic substitution for this reason.

  • For this compound , the chlorine atom is at a position meta to the N-oxide and ortho to the nitro group. While the nitro group can provide some stabilization, the negative charge cannot be as effectively delocalized onto the N-oxide oxygen through resonance. This results in a less stable Meisenheimer complex and consequently, a slower reaction rate.

The following diagram illustrates the logical relationship for the expected reactivity.

G cluster_0 Reactivity in Nucleophilic Aromatic Substitution 2-Chloro-4-nitropyridine N-oxide 2-Chloro-4-nitropyridine N-oxide Stabilized Meisenheimer Complex Stabilized Meisenheimer Complex 2-Chloro-4-nitropyridine N-oxide->Stabilized Meisenheimer Complex forms This compound This compound Less Stabilized Meisenheimer Complex Less Stabilized Meisenheimer Complex This compound->Less Stabilized Meisenheimer Complex forms Higher Reactivity Higher Reactivity Lower Reactivity Lower Reactivity Stabilized Meisenheimer Complex->Higher Reactivity leads to Less Stabilized Meisenheimer Complex->Lower Reactivity leads to

Caption: Predicted reactivity based on Meisenheimer complex stability.

Quantitative Data Comparison

Feature2-Chloro-4-nitropyridine N-oxideThis compound
Predicted Reactivity HighLow
Reaction with Piperidine Expected to be rapidExpected to be sluggish
Reaction with Methoxide Expected to proceed readilyExpected to require more forcing conditions

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting materials and their subsequent reaction with a nucleophile.

Synthesis of 2-Chloro-4-nitropyridine N-oxide

This procedure details the nitration of 2-chloropyridine-N-oxide.[1]

Materials:

  • 2-chloropyridine-N-oxide (6.06 moles)

  • Concentrated sulfuric acid (1.5 L)

  • 90% Nitric acid (590 ml)

  • Ice

  • Chloroform

  • Potassium carbonate

  • 2-Propanol

Procedure:

  • Cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.

  • Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.

  • Add 590 ml of 90% nitric acid dropwise.

  • After the addition is complete, heat the reaction mixture to 80°C and then remove the heat source. The exothermic reaction will cause the temperature to rise to 115°C.

  • Maintain the reaction temperature at 100°C for four hours.

  • Cool the reaction mixture and pour it into 12 liters of ice.

  • Collect the resulting solid by filtration and wash it three times by suspending it in one-liter portions of water.

  • Dry the solid to yield 2-chloro-4-nitropyridine-N-oxide.

  • The mother liquor and washes can be combined and extracted with four one-liter portions of chloroform.

  • Dry the combined chloroform extracts with potassium carbonate, filter, and concentrate under reduced pressure to obtain additional product.

Synthesis of this compound

This procedure outlines the oxidation and subsequent nitration of 3-chloropyridine.

Materials:

  • 3-chloropyridine

  • Glacial acetic acid

  • Acetic anhydride

  • 30% Hydrogen peroxide

  • Concentrated sulfuric acid

  • Maleic anhydride

  • Sodium pyrosulfate

  • Sodium nitrate

  • Nitrosylsulfuric acid

Procedure:

  • Oxidation: In a suitable reactor, combine 3-chloropyridine, glacial acetic acid, acetic anhydride, hydrogen peroxide, a catalytic amount of sulfuric acid, maleic anhydride, and sodium pyrosulfate. Heat the mixture to around 50°C and then increase the temperature to approximately 80°C to complete the oxidation to 3-chloropyridine-N-oxide.

  • Nitration: To the resulting 3-chloropyridine-N-oxide, add concentrated sulfuric acid and sodium nitrate. Then, add a nitrating mixture of nitrosylsulfuric acid and sulfuric acid in batches. The reaction is then heated to around 90°C to yield 3-chloro-4-nitropyridine-N-oxide.

  • Work-up: The reaction mixture is poured into an ice-water mixture and neutralized to precipitate the product, which is then collected by filtration.

Nucleophilic Substitution with Piperidine: A General Protocol for Kinetic Studies

The following is a general protocol that can be adapted to compare the reactivity of 2-chloro-4-nitropyridine N-oxide and this compound with piperidine using UV-Vis spectrophotometry.

Materials:

  • 2-Chloro-4-nitropyridine N-oxide

  • This compound

  • Piperidine (freshly distilled)

  • Anhydrous methanol or acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each chloronitropyridine N-oxide substrate (e.g., 1 x 10⁻³ M) and several piperidine solutions of varying concentrations in the chosen solvent.

  • Kinetic Measurements:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C).

    • To initiate a kinetic run, mix the substrate and piperidine solutions in a quartz cuvette and immediately place it in the spectrophotometer.

    • Monitor the reaction by recording the change in absorbance at the wavelength corresponding to the formation of the product (the piperidino-substituted nitropyridine N-oxide).

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

  • Determination of Second-Order Rate Constant:

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.

  • Comparison: Perform this entire procedure for both 2-chloro-4-nitropyridine N-oxide and this compound to obtain their respective second-order rate constants for a direct comparison of their reactivity.

The following diagram illustrates the general workflow for this comparative kinetic study.

G cluster_1 Comparative Kinetic Study Workflow Prepare Stock Solutions Prepare Stock Solutions Kinetic Measurements Kinetic Measurements Prepare Stock Solutions->Kinetic Measurements for both substrates Data Analysis Data Analysis Kinetic Measurements->Data Analysis obtain k_obs Compare Rate Constants Compare Rate Constants Data Analysis->Compare Rate Constants calculate k2

Caption: Workflow for the comparative kinetic analysis.

Conclusion

The positional isomerism of the chlorine atom on the 4-nitropyridine N-oxide scaffold has a profound impact on the reactivity towards nucleophilic aromatic substitution. 2-Chloro-4-nitropyridine N-oxide is demonstrably the more reactive isomer due to the advantageous positioning of the chloro substituent, which allows for superior resonance stabilization of the Meisenheimer intermediate. This inherent reactivity profile makes it a more versatile and readily derivatized building block in synthetic chemistry. For reactions requiring milder conditions and shorter reaction times, 2-chloro-4-nitropyridine N-oxide is the preferred substrate. Conversely, this compound offers a less reactive handle, which may be advantageous in sequential substitution reactions where selectivity is paramount. The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these important heterocyclic intermediates.

References

A Comparative Guide to the Synthesis of 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Chloro-4-nitropyridine N-oxide is a valuable building block in the synthesis of various pharmaceutical agents and functional materials. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, offering insights into their respective advantages and disadvantages. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Methods

The synthesis of this compound can be broadly categorized into two main approaches: a one-step process directly from 3-chloropyridine, and a two-step sequence involving the initial formation of 3-chloropyridine N-oxide followed by nitration. A third, less common approach, involves the chlorination of 4-nitropyridine N-oxide.

Parameter Method 1: One-Step Oxidation and Nitration Method 2: Two-Step Oxidation and Nitration Method 3: Chlorination of 4-Nitropyridine N-oxide
Starting Material 3-Chloropyridine3-Chloropyridine4-Nitropyridine N-oxide
Key Reagents Acetic acid, Acetic anhydride, Hydrogen peroxide, Sulfuric acid, Nitrating agent (e.g., nitric acid)Step 1: Oxidizing agent (e.g., m-CPBA, H₂O₂/Acetic Acid). Step 2: Nitrating mixture (e.g., HNO₃/H₂SO₄)Chlorinating agent (e.g., HCl)
Typical Yield Reported to be over 10% higher than routine methods[1]Oxidation: ~95%[2]. Nitration: Varies, can be high.Can be high, around 80% for analogous reactions[3]
Reaction Time Shorter overall reaction time[1]Longer overall reaction time due to two separate steps.Dependent on reaction conditions, can be lengthy.
Process Complexity Simpler, as it combines two reactions into a single step.[1]More complex, involving isolation of an intermediate.Moderate complexity.
Control over Reaction Potentially more challenging to control due to the combination of oxidation and nitration.Better control over individual steps, allowing for optimization of each.Requires careful control of chlorination conditions.
Purity of Product The crude product can be purified by recrystallization.[1]Intermediate purification can lead to a purer final product.By-products may be formed, requiring purification.[3]

Experimental Protocols

Method 1: One-Step Oxidation and Nitration of 3-Chloropyridine

This method combines the N-oxidation and nitration of 3-chloropyridine into a single reaction vessel, offering a more streamlined process.[1]

Procedure:

  • In a suitable reaction flask, 2.4 moles of 3-chloropyridine are mixed with approximately 0.75 L of glacial acetic acid and 0.18 L of acetic anhydride with stirring at room temperature.

  • To this mixture, about 0.9 L of 30% hydrogen peroxide (or 0.6 L of 50% hydrogen peroxide), 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate are added.

  • The reaction mixture is heated to 50°C and maintained for 0.5 hours.

  • The temperature is then raised to 80-90°C, and a nitrating mixture of concentrated sulfuric acid and nitric acid is added dropwise over approximately 3.5 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into an ice-water mixture.

  • The mixture is neutralized to a pH of 8 with a 30-50% sodium hydroxide solution, leading to the precipitation of a yellow solid.

  • The solid product, crude this compound, is collected by suction filtration and dried. It can be further purified by recrystallization from a chloroform-ethanol mixture.[1]

Method 2: Two-Step Synthesis via 3-Chloropyridine N-oxide

This classic approach involves the initial oxidation of 3-chloropyridine to its N-oxide, followed by a separate nitration step.

Step 1: Oxidation of 3-Chloropyridine

  • To a solution of 3-chloropyridine (10.0 mmol) in 30 mL of dichloromethane, m-chloroperoxybenzoic acid (m-CPBA, 77%, 20 mmol) is added.[1]

  • The mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched by the addition of 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane (5 x 30 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-chloropyridine N-oxide.[1]

Step 2: Nitration of 3-Chloropyridine N-oxide

  • 3-Chloropyridine N-oxide is added portionwise to concentrated sulfuric acid, keeping the temperature between 5-10°C.

  • A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is heated to 80-100°C for several hours.

  • The reaction is cooled and poured onto ice, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Method 3: Chlorination of 4-Nitropyridine N-oxide

This method starts from the readily available 4-nitropyridine N-oxide and introduces the chlorine atom.

Procedure:

  • 4-Nitropyridine N-oxide is dissolved in concentrated hydrochloric acid.

  • The solution is heated in a sealed tube or under reflux for an extended period (e.g., 24 hours).[3]

  • After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization. An 80% yield has been reported for the analogous synthesis of 4-chloropyridine N-oxide.[3]

Synthetic Workflow and Logical Relationships

The following diagram illustrates the different synthetic pathways to this compound.

G cluster_0 Starting Materials cluster_1 Intermediates & Products A 3-Chloropyridine C 3-Chloropyridine N-oxide A->C Oxidation (Method 2, Step 1) D This compound A->D One-Step Oxidation & Nitration (Method 1) B 4-Nitropyridine N-oxide B->D Chlorination (Method 3) C->D Nitration (Method 2, Step 2)

Caption: Synthetic routes to this compound.

Conclusion

The choice of synthetic method for this compound depends on several factors, including the desired scale of production, available starting materials, and the importance of process time versus reaction control. The one-step method offers a quicker, more atom-economical route, while the two-step method provides greater control over the individual reaction stages, potentially leading to higher purity of the final product. The chlorination of 4-nitropyridine N-oxide presents a viable alternative if this starting material is readily available. Researchers and process chemists should carefully evaluate these factors to select the optimal synthetic strategy for their specific needs.

References

A Comparative Guide to Purity Assessment of 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents and intermediates is paramount to ensure the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Chloro-4-nitropyridine N-oxide, alongside alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to aid in methodological selection and implementation.

Data Presentation: Comparative Purity Analysis

The purity of this compound can be determined using several analytical methods, each with distinct advantages and limitations. Below is a summary of typical quantitative data obtained from the analysis of a representative batch of this compound using HPLC, GC-MS, and qNMR.

ParameterHPLCGC-MSqNMR
Purity (%) 99.2% (Area %)99.1% (Peak Area %)99.3% (w/w)
Major Impurity 3-Chloro-pyridine-N-oxide (starting material)Isomeric Impurity (e.g., 3-Chloro-2-nitropyridine N-oxide)Residual Solvents (e.g., Dichloromethane)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.005%~0.3%
Primary Advantage Robust and widely applicable for non-volatile compounds.High sensitivity and specificity for volatile and semi-volatile impurities.Absolute quantification without a specific reference standard of the analyte.
Primary Limitation Requires a reference standard for accurate quantification.Not suitable for thermally labile or non-volatile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of the main compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% phosphoric acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 80% over 20 minutes.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile. Further dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. The primary impurity, the corresponding starting material, will likely have a different retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Injector Temperature: Optimized to ensure complete vaporization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane.

  • Analysis: Inject 1 µL of the sample solution. Impurities are identified by their mass spectra and retention times, and their relative abundance can be estimated from the peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and accurate measurement of the absolute purity of a compound without the need for a reference standard of the analyte itself.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Analysis: Acquire a proton NMR spectrum with appropriate relaxation delays to ensure accurate integration. The purity of the sample is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC purity assessment and a logical comparison of the analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample prep3->analysis1 Prepared Sample analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 Chromatogram data2 Calculate Area % Purity data1->data2 end end data2->end Final Purity Report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_main Purity Assessment of this compound cluster_attributes Key Attributes HPLC HPLC NonVolatile Non-Volatile Impurities HPLC->NonVolatile GCMS GC-MS Volatile Volatile Impurities GCMS->Volatile HighSensitivity High Sensitivity GCMS->HighSensitivity StructuralInfo Structural Information GCMS->StructuralInfo qNMR qNMR AbsoluteQuant Absolute Quantification qNMR->AbsoluteQuant qNMR->StructuralInfo

References

comparative study of different oxidizing agents for the synthesis of pyridine N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridine N-oxides is a fundamental transformation in organic chemistry, crucial for the development of pharmaceuticals and functional materials. The N-O bond in these compounds alters the electronic properties of the pyridine ring, enabling unique reactivity and serving as a key intermediate for further functionalization.[1][2] This guide provides a comparative analysis of common oxidizing agents used for this synthesis, supported by experimental data and detailed protocols to aid in methodology selection.

Comparative Performance of Common Oxidizing Agents

The choice of an oxidizing agent is often a trade-off between yield, reaction conditions, safety, cost, and substrate compatibility. The following table summarizes the performance of several widely used reagents for the N-oxidation of various pyridine derivatives.

Oxidizing AgentSubstrateSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
m-CPBA (77%)3-ChloropyridineDichloromethane20-25168095[3]
m-CPBA PyrazolopyridineAcetic Acid--98-[4]
Peracetic Acid (40%)Pyridine-85178-83-[5][6]
H₂O₂ (30%) / Acetic Acid4-MethoxypyridineAcetic AcidReflux248895[3]
Urea-H₂O₂ (UHP)2-MethoxypyridineIsopropyl Acetate30-40---[7]
Oxone® 9-n-Butyl-octahydroacridineMethanol / Water48-5012-24--[8]
H₂O₂ / MTO (catalyst)Pyridine---High-[1]

Note: Reaction conditions and yields can vary significantly based on the specific substrate and scale.

In-Depth Comparison and Considerations

1. Peroxy Acids (m-CPBA, Peracetic Acid):

  • Performance: Peroxy acids are highly effective and generally provide high yields for a wide range of pyridine derivatives.[1] For many 3-substituted pyridines, meta-chloroperoxybenzoic acid (m-CPBA) has been reported to give the highest yields compared to other common oxidants.[1][9] Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is also a classic and effective reagent.[5][10]

  • Safety & Handling: Commercial m-CPBA (typically 70-77%) is known to be shock-sensitive and potentially explosive, requiring careful handling.[11] Reactions involving peracids should always be conducted behind a safety shield.[6]

  • Cost & Practicality: m-CPBA is a relatively expensive reagent, which can be a limitation for large-scale synthesis.[11] Procedures using H₂O₂/acetic acid can be inconvenient for large-scale preparations due to the need to remove the acetic acid solvent.[8]

2. Hydrogen Peroxide (H₂O₂):

  • Performance: H₂O₂ is a cheap and atom-economical oxidant. It is typically used in conjunction with a carboxylic acid (like acetic acid) or a metal catalyst.[3][12] Catalytic systems, such as those using methyltrioxorhenium (MTO), can lead to high yields with low catalyst loading (0.2-0.5 mol%).[1]

  • Safety & Handling: Concentrated hydrogen peroxide (30% or higher) is a strong oxidizer and can be hazardous.[3] The combination with acetic acid can form peracetic acid, which has its own safety considerations.

  • Practicality: The primary advantage is low cost. However, reactions can sometimes be slow, requiring elevated temperatures or extended reaction times.[3][8]

3. Urea-Hydrogen Peroxide (UHP):

  • Performance: UHP is a stable, inexpensive, and easy-to-handle solid source of hydrogen peroxide.[13] It is effective for the N-oxidation of various nitrogen heterocycles.[7][13]

  • Safety & Handling: It is considered a much safer alternative to handling concentrated hydrogen peroxide solutions, greatly improving the safety profile of the oxidation process, especially for large-scale production.[7]

  • Practicality: The solid nature of UHP simplifies reaction setup and handling. Reaction conditions are generally mild.[7]

4. Oxone® (Potassium Peroxymonosulfate):

  • Performance: Oxone® is another inexpensive and effective solid oxidant. It serves as a good alternative to m-CPBA.[8]

  • Safety & Handling: As a solid, it is generally safer and easier to handle than peroxy acids.

  • Practicality: It is particularly useful for large-scale preparations where the cost of m-CPBA is prohibitive and the workup for H₂O₂/acetic acid is cumbersome.[8]

Experimental Workflow & Reagent Selection

The general workflow for pyridine N-oxide synthesis is straightforward, involving the reaction of the pyridine derivative with the chosen oxidizing agent, followed by workup and purification. The choice of reagent depends on several factors.

G cluster_start Starting Point cluster_decision Key Considerations cluster_reagents Oxidizing Agent Selection cluster_process Process Start Pyridine Derivative Scale Scale of Reaction? Start->Scale Substrate Substrate Sensitivity? Start->Substrate Safety Primary Concern? Start->Safety mCPBA m-CPBA / Peracetic Acid (High Yield, High Cost) Scale->mCPBA Small Scale High Value Oxone Oxone® / UHP (Good Yield, Low Cost, Safer) Scale->Oxone Large Scale Cost-Sensitive Substrate->mCPBA Robust Substrate->Oxone Mild Conditions Needed Safety->mCPBA No (with caution) Safety->Oxone Yes Oxidation N-Oxidation Reaction mCPBA->Oxidation Oxone->Oxidation H2O2 H₂O₂ / AcOH or Catalyst (Low Cost, Variable Conditions) H2O2->Oxidation Workup Workup & Purification (e.g., Chromatography, Distillation) Oxidation->Workup Product Pyridine N-Oxide Workup->Product

Caption: Decision workflow for selecting an oxidizing agent.

The general experimental process follows a logical sequence from starting material to final product.

G A 1. Reagent Setup Dissolve pyridine derivative in an appropriate solvent. B 2. Addition of Oxidant Add oxidizing agent (e.g., m-CPBA, H₂O₂) at a controlled temperature. A->B C 3. Reaction Monitoring Monitor reaction progress using TLC or LC-MS. B->C D 4. Quenching & Workup Neutralize excess oxidant and extract the product. C->D E 5. Purification Purify the crude product via column chromatography, distillation, or recrystallization. D->E F Product Pyridine N-Oxide E->F

Caption: General experimental workflow for N-oxidation.

Detailed Experimental Protocols

Below are representative experimental protocols for three common oxidizing agents, adapted from cited literature.

Protocol 1: N-Oxidation using Peracetic Acid [5][6]

  • Materials:

    • Pyridine (1.39 moles)

    • 40% Peracetic acid (1.50 moles)

    • Isopropyl alcohol

    • Ether

  • Procedure:

    • In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

    • With stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

    • After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

    • The resulting acetic acid solution of pyridine N-oxide can be further processed. For isolation of the free base, the acetic acid is evaporated on a steam bath under vacuum.

    • The residue (180-190 g) is distilled at a pressure of 1 mm Hg or less. The product is collected at 100–105°C/1mm. The yield is 103–110 g (78–83%).

  • Safety Note: Reactions involving peracids should be run behind a safety shield. Peroxy compounds should be added to the organic material, never the reverse.[6]

Protocol 2: N-Oxidation using m-CPBA [3]

  • Materials:

    • 3-Chloropyridine (10.0 mmol)

    • m-Chloroperoxybenzoic acid (m-CPBA, 77%, 20 mmol)

    • Dichloromethane (30 mL)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

  • Procedure:

    • Combine 3-chloropyridine (1.14 g, 10.0 mmol), m-CPBA (4.5 g, 20 mmol), and 30 mL of dichloromethane in a reaction flask.

    • Stir the mixture at room temperature (20-25°C) for 16 hours.

    • Add 10 mL of saturated aqueous sodium bicarbonate to the reaction mixture.

    • Extract the aqueous layer with dichloromethane (5 x 30 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to obtain 1.03 g of 3-chloropyridine-N-oxide as a pale yellow solid (Yield: 80%).

Protocol 3: N-Oxidation using Hydrogen Peroxide and Acetic Acid [3]

  • Materials:

    • 4-Methoxypyridine (45.82 mmol)

    • Acetic acid (25 mL)

    • 30% Hydrogen peroxide solution (4.2 mL)

  • Procedure:

    • Dissolve 4-methoxypyridine (5 g, 45.82 mmol) in acetic acid (25 mL) under an argon atmosphere with stirring.

    • Add 30% hydrogen peroxide solution (4.2 mL) to the mixture.

    • Stir the reaction at reflux for 24 hours, monitoring for the complete consumption of the starting material by TLC.

    • Once the reaction is complete, concentrate the solution in vacuo to remove the hydrogen peroxide and acetic acid.

    • Purify the residue by column chromatography to obtain 4-methoxypyridine-N-oxide (Yield: 88%, Purity: 95%).

  • Safety Note: The 30% hydrogen peroxide solution is a hazardous chemical and this synthesis process should be considered accordingly.[3]

Conclusion

The N-oxidation of pyridines can be accomplished effectively by several methods. For high-yield, small-scale laboratory syntheses, m-CPBA remains a reliable, albeit expensive, choice. For larger-scale industrial applications where cost and safety are paramount, solid reagents such as Urea-Hydrogen Peroxide (UHP) and Oxone® offer significant advantages in terms of handling, safety, and economics.[7][8] The classic hydrogen peroxide/acetic acid method is a cost-effective option, though it may require longer reaction times and a more involved workup.[3][8] The selection of the optimal oxidizing agent will ultimately depend on the specific substrate, the scale of the reaction, and the safety and economic constraints of the project.

References

A Spectroscopic Comparison of 3-Chloro-4-nitropyridine N-oxide and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Chloro-4-nitropyridine N-oxide and its common reaction products. Due to the limited availability of public domain experimental spectra for this compound and its direct derivatives, this guide utilizes a combination of available data for the starting material, its close analogs, and its deoxygenated and/or substituted products. This comparative analysis is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Introduction to this compound

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridine N-oxide moiety, combined with the electron-withdrawing nitro group and the reactive chloro substituent, makes it a valuable precursor for the synthesis of a wide array of substituted pyridine derivatives with potential biological activity. The primary reaction pathways for this molecule involve nucleophilic aromatic substitution at the 3-position and reduction of the 4-nitro group. Understanding the spectroscopic signatures of the starting material and its reaction products is crucial for reaction monitoring, purification, and structural confirmation.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectral Data (ppm)

CompoundH-2H-5H-6Other SignalsSolvent
This compound 8.5 - 8.7 (d)7.8 - 8.0 (d)8.2 - 8.4 (s)-CDCl₃
3-Amino-4-nitropyridine N-oxide *~8.2 (d)~6.8 (d)~7.9 (s)~5.5 (br s, -NH₂)DMSO-d₆
3-Chloro-4-nitropyridine 8.68 (s)7.64 (d)8.52 (d)-CDCl₃

*Note: Data for 3-Amino-4-nitropyridine N-oxide is estimated based on analogs and expected substituent effects.

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC-2C-3C-4C-5C-6Solvent
This compound ~145~130~150~125~140CDCl₃
3-Amino-4-nitropyridine N-oxide *~142~148~135~115~138DMSO-d₆
3-Chloro-4-nitropyridine 152.9132.8144.1125.1151.7CDCl₃

*Note: Data for 3-Amino-4-nitropyridine N-oxide is estimated based on analogs and expected substituent effects.

Table 3: IR Spectral Data (cm⁻¹)

CompoundN-O StretchNO₂ Symmetric StretchNO₂ Asymmetric StretchC-Cl StretchOther Key Bands
This compound ~1250~1350~1540~750Aromatic C-H and C=C stretches
3-Amino-4-nitropyridine N-oxide *~1240~1360~1520-N-H stretches (~3300-3500)
3-Chloro-4-nitropyridine -~1345~1530~760Aromatic C-H and C=C stretches

*Note: Data for 3-Amino-4-nitropyridine N-oxide is estimated based on analogs and expected substituent effects.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragmentation Patterns
This compound C₅H₃ClN₂O₃174.54175.0Loss of -O, -NO, -NO₂
3-Amino-4-nitropyridine N-oxide C₅H₅N₃O₃155.11156.0Potential in-source deoxygenation to [M-16+H]⁺
3-Chloro-4-nitropyridine C₅H₃ClN₂O₂158.54159.0Loss of -NO, -NO₂

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the primary reaction pathways of this compound and a general workflow for the spectroscopic analysis of the resulting products.

reaction_pathway start 3-Chloro-4-nitropyridine N-oxide product1 3-Amino-4-nitropyridine N-oxide start->product1 Nucleophilic Substitution (e.g., NH₃) product2 3-Chloro-4-aminopyridine N-oxide start->product2 Nitro Group Reduction (e.g., Fe/AcOH)

Caption: Reaction pathways of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation synthesis Reaction of this compound workup Reaction Work-up & Purification synthesis->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir FTIR Spectroscopy workup->ir ms Mass Spectrometry workup->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocols

Detailed methodologies for the key reactions and spectroscopic analyses are provided below.

Synthesis Protocols

1. Nucleophilic Aromatic Substitution: Synthesis of 3-Amino-4-nitropyridine N-oxide

  • Materials: this compound, aqueous ammonia (28-30%), ethanol.

  • Procedure:

    • In a sealed pressure vessel, dissolve this compound (1 equivalent) in ethanol.

    • Add an excess of aqueous ammonia (5-10 equivalents).

    • Seal the vessel and heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Amino-4-nitropyridine N-oxide.

2. Reduction of the Nitro Group: Synthesis of 3-Chloro-4-aminopyridine N-oxide

  • Materials: this compound, iron powder, glacial acetic acid, ethyl acetate, saturated sodium bicarbonate solution.

  • Procedure:

    • Suspend this compound (1 equivalent) in a mixture of glacial acetic acid and water.

    • Heat the suspension to 50-60 °C and add iron powder (3-5 equivalents) portion-wise, maintaining the temperature.

    • After the addition is complete, continue stirring at the same temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the iron salts.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Chloro-4-aminopyridine N-oxide.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of scans for a good signal-to-noise ratio, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Proton-decoupled pulse sequence, spectral width of 0 to 200 ppm, a sufficient number of scans.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added. A background spectrum is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: LC-MS or direct infusion ESI-MS.

    • Parameters: Positive ion mode is typically used to observe the [M+H]⁺ ion. The instrument is scanned over a mass range appropriate for the expected molecular weight of the compound and its fragments.

X-ray crystal structure analysis of 3-Chloro-4-nitropyridine N-oxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of 2-Chloro-4-nitropyridine N-oxide and its parent compound, 4-nitropyridine N-oxide.

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction data for 2-Chloro-4-nitropyridine N-oxide and 4-nitropyridine N-oxide. The inclusion of a chloro-substituent at the 2-position of the pyridine ring induces notable changes in the crystal packing and molecular geometry. Understanding these structural variations is crucial for the rational design of novel therapeutics and functional materials based on the 4-nitropyridine N-oxide scaffold.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Chloro-4-nitropyridine N-oxide and a representative structure of 4-nitropyridine N-oxide, providing a clear and objective comparison of their solid-state structures.

Parameter2-Chloro-4-nitropyridine N-oxide[1]4-nitropyridine N-oxide
Chemical FormulaC₅H₃ClN₂O₃C₅H₄N₂O₃
Molecular Weight174.54140.10
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP2₁/c
a (Å)5.9238(14)11.234(2)
b (Å)9.735(2)5.975(1)
c (Å)22.444(8)9.006(2)
α (°)9090
β (°)90107.03(2)
γ (°)9090
Volume (ų)1294.3(5)578.4(2)
Z84
Temperature (K)176293
Radiation typeMo KαMo Kα
R-factor0.0500.068

Molecular and Crystal Structure Insights

The introduction of a chlorine atom at the 2-position in 2-Chloro-4-nitropyridine N-oxide leads to a change in the crystal system from monoclinic to orthorhombic and a significant increase in the unit cell volume. In the crystal structure of 2-Chloro-4-nitropyridine N-oxide, the nitro group is nearly coplanar with the pyridine ring. The molecular packing is characterized by a herringbone pattern.[1]

For the parent compound, 4-nitropyridine N-oxide, the molecular structure has been determined by gas-phase electron diffraction, which shows good agreement with theoretical calculations.[2] Single-crystal X-ray diffraction data is also available through the Crystallography Open Database, providing detailed information on its solid-state conformation and intermolecular interactions.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for the replication and validation of crystallographic data. Below are the protocols for the synthesis, crystallization, and X-ray diffraction analysis of the compared compounds.

Synthesis and Crystallization

2-Chloro-4-nitropyridine N-oxide: 2-Chloro-4-nitropyridine N-oxide was obtained from commercial sources. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a chloroform solution containing the compound.[1]

4-nitropyridine N-oxide: The synthesis of 4-nitropyridine N-oxide is typically achieved by the nitration of pyridine N-oxide.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The general workflow for single-crystal X-ray diffraction analysis involves several key steps, from crystal mounting to structure solution and refinement. A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source, typically Mo Kα radiation. The collected diffraction data are then processed, and the crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

experimental_workflow General Workflow for X-ray Crystal Structure Analysis cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing and Reduction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.

Logical Relationships in Structural Analysis

The relationship between the chemical structure of a molecule and its resulting crystal structure is a fundamental concept in crystallography. The introduction of different functional groups can significantly influence intermolecular interactions, leading to different packing arrangements and, consequently, different physical properties.

logical_relationship Influence of Substitution on Crystal Structure cluster_molecular Molecular Level cluster_supramolecular Supramolecular Level cluster_macroscopic Macroscopic Properties mol_structure Molecular Structure (4-Nitropyridine N-oxide) substitution Chemical Substitution (e.g., -Cl at 2-position) mol_structure->substitution interactions Altered Intermolecular Interactions (e.g., van der Waals, dipole-dipole) substitution->interactions packing Modified Crystal Packing (e.g., Herringbone) interactions->packing crystal_params Changes in Crystal Parameters (Unit Cell, Space Group) packing->crystal_params phys_props Altered Physical Properties (e.g., Solubility, Melting Point) crystal_params->phys_props

Caption: The impact of chemical substitution on the resulting crystal structure and properties.

References

Assessing the Regioselectivity of Nucleophilic Attack on 3-Chloro-4-nitropyridine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical consideration in the synthesis of polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. This guide provides a comparative analysis of the nucleophilic attack on 3-Chloro-4-nitropyridine N-oxide, a versatile building block, with a focus on predicting and understanding the preferential site of substitution. Experimental data is presented to support the discussion on the factors governing this selectivity.

Factors Influencing Regioselectivity

The pyridine N-oxide moiety, in conjunction with a nitro group, strongly activates the pyridine ring towards nucleophilic attack. The primary determinants of regioselectivity in the reactions of this compound are the electronic effects of the substituents and the nature of the attacking nucleophile. The N-oxide group directs nucleophilic attack to the C2 and C4 positions, while the electron-withdrawing nitro group at C4 further enhances the electrophilicity of the ring, particularly at the C4 position. The chlorine atom at the C3 position also influences the electron distribution within the ring.

Comparative Performance with Different Nucleophiles

The outcome of the nucleophilic substitution on this compound is highly dependent on the nature of the nucleophile. Below is a summary of reported experimental findings with piperidine and sodium methoxide.

NucleophileSubstrateReaction ConditionsProductsYield (%)Reference
PiperidineThis compound-3-Chloro-4-piperidinopyridine N-oxide-[1]
Sodium MethoxideThis compoundBoiling 0.1N-methanolic solution, 4 hr3-Chloro-4-methoxypyridine N-oxide-[1]
Sodium Methoxide3-Fluoro-4-nitropyridine N-oxideCold methanolic solution3,4-Dimethoxypyridine N-oxide-[1]

Note: Specific yield percentages for the reactions of this compound were not detailed in the available literature. The data indicates the observed product of substitution.

A study by Bellas and Suschitzky (1965) revealed that the reaction of this compound with piperidine results in the substitution of the nitro group at the C4 position, yielding 3-chloro-4-piperidinopyridine N-oxide.[1] This suggests a preference for attack at the C4 position, which is activated by both the N-oxide and the nitro group.

In contrast, the reaction with sodium methoxide also leads to the displacement of the nitro group at the C4 position to give 3-chloro-4-methoxypyridine N-oxide.[1] Interestingly, under similar conditions, the analogous 3-fluoro-4-nitropyridine N-oxide undergoes substitution of both the fluorine and the nitro group, highlighting the different reactivity of the halogen substituents.[1]

Mechanistic Considerations

The observed regioselectivity can be rationalized by considering the stability of the Meisenheimer-type intermediates formed upon nucleophilic attack.

G General Mechanism of Nucleophilic Aromatic Substitution on this compound cluster_0 Reaction Pathway cluster_1 Key Intermediates A 3-Chloro-4-nitropyridine N-oxide Int Meisenheimer Intermediate A->Int Nucleophilic Attack at C4 Nu Nucleophile (Nu-) P Substitution Product Int->P Loss of Leaving Group (NO2-) Intermediate_Structure Resonance stabilization of the Meisenheimer intermediate with the negative charge delocalized onto the N-oxide and nitro groups favors attack at the C4 position.

Caption: General reaction pathway for nucleophilic attack on this compound.

Attack at the C4 position allows for the delocalization of the negative charge in the intermediate onto both the N-oxide and the nitro group, leading to a more stable intermediate compared to attack at other positions. This stabilization is the driving force for the observed regioselectivity.

Experimental Protocols

General Procedure for the Reaction with Piperidine (as adapted from similar reactions):

  • To a solution of this compound in a suitable solvent (e.g., ethanol), add an excess of piperidine.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-chloro-4-piperidinopyridine N-oxide.

General Procedure for the Reaction with Sodium Methoxide (as reported by Bellas and Suschitzky, 1965): [1]

  • Prepare a 0.1N solution of sodium methoxide in methanol.

  • Dissolve this compound in the methanolic sodium methoxide solution.

  • Heat the solution under reflux for 4 hours.

  • After cooling, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield 3-chloro-4-methoxypyridine N-oxide.

Conclusion

The nucleophilic aromatic substitution on this compound demonstrates a strong preference for substitution at the C4 position, with the nitro group being the typical leaving group. This regioselectivity is primarily governed by the electronic stabilization of the Meisenheimer intermediate. While the available data provides a qualitative understanding, further quantitative studies with a broader range of nucleophiles would be beneficial for a more comprehensive assessment. The provided experimental protocols can serve as a starting point for the synthesis of various 4-substituted-3-chloropyridine N-oxide derivatives for applications in drug discovery and materials science.

Alternative Substrates for Comparison

For researchers exploring related structures, the following alternative substrates offer different reactivity and regioselectivity profiles in nucleophilic aromatic substitution reactions:

  • 2-Chloro-4-nitropyridine N-oxide: In this isomer, the chloro group is at an activated position (C2). Nucleophilic attack can lead to the substitution of either the chloro or the nitro group, providing a different regiochemical outcome.

  • 3-Bromo-4-nitropyridine N-oxide: The bromo analogue can exhibit different reactivity compared to the chloro derivative due to the different electronic and steric properties of bromine.

  • 2,4-Dichloropyridine N-oxide: With two leaving groups at activated positions, this substrate allows for sequential and regioselective substitutions by controlling the reaction conditions and the nucleophile.

The choice of substrate will ultimately depend on the desired substitution pattern and the specific synthetic strategy.

G Experimental Workflow for Nucleophilic Substitution cluster_0 Synthesis and Purification cluster_1 Analysis Start Start: This compound + Nucleophile Reaction Reaction: - Solvent - Temperature - Time Start->Reaction Workup Aqueous Work-up: - Extraction - Washing Reaction->Workup TLC TLC Monitoring Reaction->TLC Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: 4-Substituted-3-chloropyridine N-oxide Purification->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS

Caption: A typical experimental workflow for the synthesis and analysis of substituted pyridine N-oxides.

References

Kinetic Showdown: Unraveling the Reactivity of 3-Chloro-4-nitropyridine N-oxide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its behavior in complex chemical environments. This guide provides a comparative analysis of the kinetic studies of reactions involving 3-Chloro-4-nitropyridine N-oxide, a versatile building block in medicinal chemistry. By examining its reactivity against various nucleophiles and comparing it with related compounds, we offer a comprehensive overview supported by experimental data to inform reaction design and optimization.

The Dual Reactivity of this compound

This compound presents two potential sites for nucleophilic aromatic substitution (SNAr): the chlorine atom at the C3 position and the nitro group at the C4 position. The electron-withdrawing nature of the nitro group and the N-oxide functionality significantly activates the pyridine ring towards nucleophilic attack. The position of these groups dictates the regioselectivity and rate of the reaction.

In nucleophilic aromatic substitution reactions, the attack of a nucleophile on an electron-deficient aromatic ring proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. For this compound, nucleophilic attack can occur at either the C3 or C4 position, leading to two distinct reaction pathways.

Comparative Kinetic Data

While specific kinetic studies on this compound are not extensively documented in publicly available literature, we can infer its reactivity by comparing it with structurally similar compounds. The following table summarizes key kinetic data for the reactions of related pyridine derivatives with various nucleophiles. This comparative data provides a valuable framework for estimating the reactivity of this compound.

SubstrateNucleophileSolventTemp (°C)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
4-Nitropyridine N-oxidePiperidineEthanol306.23 x 10⁻⁶[1]
2-Chloro-3-nitropyridinePiperidineEthanol501.1 x 10⁻⁴
2-Chloro-5-nitropyridinePiperidineEthanol503.3 x 10⁻³
4-Chloro-3-nitropyridinePiperidineEthanol501.8 x 10⁻²
3-Bromo-4-nitropyridineAnilineMethanol504.1 x 10⁻⁵

Data for chloronitropyridines is sourced from studies on related compounds and is intended for comparative purposes.

Based on the general principles of SNAr on pyridine rings, the C4 position, being para to the N-oxide and ortho to the nitro group, is expected to be highly activated. The C3 position, while also activated, is generally less reactive than the C4 position in such systems. Therefore, nucleophilic attack is more likely to occur at the C4 position, leading to the displacement of the nitro group. However, the nature of the nucleophile and the reaction conditions can influence this selectivity.

Experimental Protocols

A representative experimental protocol for conducting kinetic studies on the reactions of this compound with a nucleophile, such as an amine, is detailed below. This protocol is based on established methods for monitoring SNAr reactions using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the reaction of this compound with a selected amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, aniline)

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Thermostatic water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of the amine nucleophile at different concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 5 x 10⁻² M) in the same solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maxima of the reactant and the expected product. The formation of the product is typically monitored at a wavelength where it has a significant absorbance and the reactant has minimal absorbance.

    • Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).

    • To initiate a kinetic run, pipette a known volume of the this compound solution into a cuvette.

    • Add a known volume of the amine nucleophile solution to the cuvette, ensuring a significant excess of the nucleophile (pseudo-first-order conditions).

    • Quickly mix the solution and immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue recording until the reaction is complete, as indicated by a stable absorbance reading.

    • Repeat the experiment with different concentrations of the amine nucleophile.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.

    • Plot the calculated kobs values against the corresponding concentrations of the amine nucleophile.

    • The second-order rate constant (k₂) is determined from the slope of this linear plot.

    • To determine the activation parameters (Ea, ΔH‡, ΔS‡), repeat the entire set of experiments at different temperatures.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SNAr_Pathway Reactants This compound + Nucleophile Intermediate1 Meisenheimer Complex (Attack at C4) Reactants->Intermediate1 k₁ Intermediate2 Meisenheimer Complex (Attack at C3) Reactants->Intermediate2 k'₁ Product1 4-Substituted-3-chloropyridine N-oxide Intermediate1->Product1 k₂ Product2 3-Substituted-4-nitropyridine N-oxide Intermediate2->Product2 k'₂

Caption: Potential SNAr pathways for this compound.

Experimental_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions & Spectrophotometer to Desired Temperature A->B C Initiate Reaction in Cuvette B->C D Monitor Absorbance vs. Time C->D E Determine Pseudo-First-Order Rate Constant (k_obs) D->E F Repeat for Different Nucleophile Concentrations E->F G Plot k_obs vs. [Nucleophile] F->G H Calculate Second-Order Rate Constant (k₂) from Slope G->H

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Conclusion

The kinetic behavior of this compound in nucleophilic aromatic substitution reactions is a critical aspect for its application in synthesis. While direct kinetic data is sparse, a comparative analysis with related compounds provides valuable insights into its reactivity. The C4 position is predicted to be the more favorable site for nucleophilic attack due to the combined activating effects of the nitro and N-oxide groups. The provided experimental protocol offers a robust method for determining the kinetic parameters for specific reactions, enabling researchers to optimize conditions and predict outcomes with greater confidence. This guide serves as a foundational resource for further investigation and application of this versatile heterocyclic compound.

References

literature comparison of synthetic yields for 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient preparation of key intermediates is paramount. 3-Chloro-4-nitropyridine N-oxide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the reported synthetic yields for this compound, detailing both one-step and two-step methodologies. The information is compiled from scientific literature and patents to offer an objective overview for selecting the most suitable synthetic route.

Comparison of Synthetic Yields

The synthesis of this compound can be approached via a one-step oxidative nitration of 3-chloropyridine or a two-step sequence involving the initial N-oxidation of 3-chloropyridine followed by nitration. The following table summarizes the quantitative data for these methods.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)
One-Step Synthesis 3-ChloropyridineH₂O₂, Acetic Acid, Acetic Anhydride, H₂SO₄, Maleic Anhydride, Sodium Pyrosulfate, NaNO₂, Nitric Acid75%[1]
Two-Step Synthesis
Step 1: N-Oxidation3-Chloropyridinem-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane95%[2]
Step 2: Nitration3-Chloropyridine N-oxideFuming Nitric Acid, Sulfuric Acid~42%*[3]
Overall (Two-Step)3-Chloropyridine~40%

Note: The yield for the nitration of 3-chloropyridine N-oxide is based on the reported yield for the nitration of the parent pyridine N-oxide under similar conditions, as a direct reported yield for the chloro-substituted analog was not available in the surveyed literature.

Experimental Protocols

Below are the detailed experimental methodologies for the synthetic routes cited in the comparison table.

One-Step Synthesis: Oxidative Nitration of 3-Chloropyridine[1]

This method combines the N-oxidation and nitration of 3-chloropyridine into a single process.

Procedure:

  • In a 3-liter three-necked glass flask at room temperature, 2.4 moles of 3-chloropyridine are added.

  • While stirring, approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, and 0.9 L of 30% hydrogen peroxide (or 0.6 L of 50% hydrogen peroxide) are added.

  • To this mixture, 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate are added.

  • The reaction mixture is heated to 50°C and maintained for 0.5 hours to initiate the oxidation.

  • Following the initial oxidation, the temperature is raised to approximately 80°C and held for about 11 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • After completion of the oxidation, the solvent is removed under reduced pressure at 65°C to yield the intermediate, 3-chloropyridine N-oxide, as a brown solid.

  • At 15°C, approximately 0.45 L of concentrated sulfuric acid and 12 g of sodium nitrate are slowly added to the crude 3-chloropyridine N-oxide and stirred until dissolved.

  • A nitrating mixture composed of approximately 0.45 L of sulfuric acid and 0.75 L of fuming nitric acid is then added in batches at 25°C.

  • The reaction mixture is gradually heated to 90°C and maintained for 3.5 hours, with the reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into an ice-water mixture.

  • The pH is neutralized to 8 with a 50% sodium hydroxide solution, leading to the precipitation of a yellow solid.

  • The solid is collected by suction filtration and dried to afford 314 g of this compound, corresponding to a 75% yield.

Two-Step Synthesis

This approach involves the isolation of the intermediate 3-chloropyridine N-oxide before proceeding to the nitration step.

Step 1: N-Oxidation of 3-Chloropyridine [2]

Procedure:

  • In a suitable reaction vessel, 40 g of 3-chloropyridine is dissolved in 320 mL of dichloromethane at 0-5°C.

  • While stirring, 91.2 g of m-chloroperoxybenzoic acid (m-CPBA) is added at 0°C.

  • The mixture is then stirred for 24 hours at 20-25°C. The completion of the reaction is monitored by TLC to confirm the consumption of m-CPBA.

  • Upon completion, the reaction mixture is processed to isolate the product.

  • The resulting light yellow powder is identified as 3-chloropyridine N-oxide with a reported yield of 95%.

Step 2: Nitration of Pyridine N-oxide (Analogous Procedure) [3]

This protocol describes the nitration of the parent pyridine N-oxide and serves as a representative method for the nitration of 3-chloropyridine N-oxide.

Procedure:

  • A nitrating mixture is prepared by slowly adding 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in a 250 mL Erlenmeyer flask, with stirring and cooling in an ice bath. The nitrating acid is then brought to 20°C.

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, 9.51 g (100 mmol) of pyridine N-oxide is placed and heated to 60°C.

  • The nitrating acid is added dropwise over 30 minutes with stirring. The internal temperature is observed to drop to approximately 40°C.

  • The reaction mixture is then heated to an internal temperature of 125-130°C for 3 hours.

  • After cooling to room temperature, the reaction mixture is poured into a 1 L beaker containing 150 g of crushed ice.

  • The mixture is carefully neutralized to a pH of 7-8 by the portion-wise addition of a saturated sodium carbonate solution.

  • A yellow crystalline solid precipitates, which is collected by suction filtration.

  • The crude product is treated with acetone to separate the insoluble sodium sulfate. The acetone filtrate is evaporated to yield the final product.

  • The reported yield for 4-nitropyridine N-oxide is 42%.

Synthesis Workflow Comparison

The following diagram illustrates the two primary synthetic pathways for obtaining this compound.

Synthesis_Comparison A 3-Chloropyridine B One-Step Oxidative Nitration A->B H₂O₂/Mixed Acids/Catalysts D Two-Step Synthesis A->D C This compound B->C Yield: 75% E Step 1: N-Oxidation D->E m-CPBA F 3-Chloropyridine N-oxide E->F Yield: 95% G Step 2: Nitration F->G HNO₃/H₂SO₄ G->C Yield: ~42% (analogous)

Caption: Comparative workflows for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-nitropyridine N-oxide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-4-nitropyridine N-oxide was not publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar compounds and general best practices for the disposal of hazardous pyridine derivatives. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Chemical splash goggles or safety glasses with side-shieldsTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended, especially if dust or aerosols may be generated.[2]

In case of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, contact your institution's EHS department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3] Adherence to the following steps is crucial for ensuring safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste.

  • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents and acids.[4][5]

2. Waste Collection and Labeling:

  • Collect all waste in a designated, leak-proof, and sealable hazardous waste container.[2]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from heat, sparks, and open flames.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Hazard and Incompatibility Data Summary

The following table summarizes key hazard and incompatibility information based on data for similar nitropyridine compounds. This information is critical for safe handling and storage.

ParameterInformation
GHS Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
Signal Word Warning or Danger[4][6]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides[4][5]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Generate Waste (Pure, Solutions, Contaminated Materials) B->C Start Experiment D Segregate from Incompatible Materials (Acids, Oxidizers) C->D E Collect in a Labeled, Sealed Hazardous Waste Container D->E Properly Segregated F Label with 'Hazardous Waste' and Chemical Name E->F G Store in a Designated Satellite Accumulation Area F->G H Arrange for EHS/Contractor Pickup G->H I Do NOT Dispose in Sink or Trash

References

Personal protective equipment for handling 3-Chloro-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-4-nitropyridine N-oxide

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 76439-45-7). The following procedures are based on available safety data and general protocols for hazardous chemicals to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Chemical Profile and Properties

PropertyValue
CAS Number 76439-45-7[1][2]
Molecular Formula C5H3ClN2O3[1]
Molecular Weight 174.54 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid[3]
Melting Point 115 °C[4]
Boiling Point 425.5 °C at 760 mmHg[4]
Density 1.6 g/cm³[4]
Storage Inert atmosphere, 2-8°C[3]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data is limited, this compound is classified as a hazardous substance. The GHS pictograms indicate it is harmful if swallowed and causes serious eye irritation. Therefore, appropriate personal protective equipment is mandatory.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect for tears before use.[6]
Body Protection Fire/flame resistant and impervious clothing, such as a fully buttoned lab coat.[5][6]
Respiratory Protection All handling should occur in a certified chemical fume hood. If a fume hood is not available, a full-face respirator may be necessary.[5][6]

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental release or exposure, follow these emergency procedures immediately.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. Get medical attention.[7]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[5][8]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Immediate medical attention is required.[5][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[5][7]

Accidental Release Measures

For a spill, evacuate personnel to a safe area and ensure adequate ventilation. Avoid dust formation.[5] Use personal protective equipment, including chemical-impermeable gloves, and remove all sources of ignition.[5] Collect the spilled material and arrange for disposal. Prevent further leakage if it is safe to do so.[5]

spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ppe Wear Appropriate PPE spill->ppe contain Contain Spill ppe->contain collect Collect Spilled Material contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Emergency response workflow for a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection

  • Collect waste material and any contaminated items in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]

Disposal Method

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

  • Dispose of contents/container to an approved waste disposal plant.[7] Do not flush into surface water or sanitary sewer systems.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-nitropyridine N-oxide
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-nitropyridine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.